[(3R)-3-Hydroxydodecanoyl]-L-carnitine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H37NO5 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(3R)-3-[(3R)-3-hydroxydodecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/t16-,17-/m1/s1 |
Clave InChI |
ULWDPUHFMOBGFJ-IAGOWNOFSA-N |
SMILES isomérico |
CCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for [(3R)-3-Hydroxydodecanoyl]-L-carnitine, an important endogenous metabolite involved in fatty acid metabolism. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a robust and well-established chemical synthesis strategy based on methods reported for analogous long-chain 3-hydroxyacyl-L-carnitines.
Overview of the Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-step chemical process. This methodology involves the initial activation of the carboxylic acid group of (3R)-3-hydroxydodecanoic acid, followed by its esterification with L-carnitine. This approach is a common and effective way to form the ester linkage between the fatty acid and the hydroxyl group of L-carnitine.
Key Synthetic Steps:
-
Activation of (3R)-3-Hydroxydodecanoic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent reaction with L-carnitine.
-
Esterification with L-carnitine: The activated 3-hydroxydodecanoyl intermediate is reacted with L-carnitine to form the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| (3R)-3-Hydroxydodecanoic acid | Commercially Available | ≥98% |
| L-carnitine hydrochloride | Sigma-Aldrich | ≥98% |
| Thionyl chloride (SOCl₂) | Sigma-Aldrich | Reagent Grade |
| Anhydrous Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Anhydrous Triethylamine (B128534) (TEA) | Sigma-Aldrich | ≥99.5% |
| Diethyl ether | Fisher Scientific | Anhydrous |
| Hydrochloric acid (HCl) | VWR | ACS Grade |
| Sodium sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
Synthesis of (3R)-3-Hydroxydodecanoyl Chloride (Intermediate)
-
To a solution of (3R)-3-hydroxydodecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude (3R)-3-hydroxydodecanoyl chloride. This intermediate is typically used in the next step without further purification.
Synthesis of this compound
-
Dissolve L-carnitine hydrochloride (1.0 eq) in a minimal amount of water and then add a molar excess of triethylamine (TEA) to neutralize the hydrochloride and deprotonate the carboxylic acid of L-carnitine.
-
To this solution, add a solution of the crude (3R)-3-hydroxydodecanoyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, acidify the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted fatty acid.
-
The aqueous layer containing the product can then be purified by column chromatography.
Purification
Purification of the final product is crucial to remove unreacted starting materials and byproducts. A common method involves:
-
Ion-exchange chromatography: The crude product can be loaded onto a strong cation exchange resin. The column is washed with water to remove unreacted fatty acid and other non-polar impurities. The desired acylcarnitine is then eluted with an ammonia (B1221849) solution.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC): For higher purity, RP-HPLC can be employed using a C18 column with a water/acetonitrile gradient containing a small amount of a modifying agent like formic acid or trifluoroacetic acid.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis. The yield is an estimated value based on similar reported syntheses.
| Step | Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Estimated Yield (%) |
| Activation | (3R)-3-Hydroxydodecanoic acid, Thionyl chloride | 1 : 1.2 | Anhydrous DCM | 2-4 hours | 0 °C to RT | >95% (crude) |
| Esterification | (3R)-3-Hydroxydodecanoyl chloride, L-carnitine HCl, TEA | 1.1 : 1 : 2.2 | DCM/Water | 12-16 hours | 0 °C to RT | 50-70% |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: A flowchart illustrating the two-step synthesis of the target molecule.
Caption: A diagram outlining the purification process for the final product.
Conclusion
This technical guide provides a detailed, albeit generalized, pathway for the synthesis of this compound. The described two-step chemical synthesis, involving the activation of (3R)-3-hydroxydodecanoic acid and subsequent esterification with L-carnitine, represents a reliable method for obtaining this and similar long-chain acylcarnitines. Researchers and drug development professionals can use this guide as a foundational protocol, with the understanding that optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications.
The Role of 3-Hydroxydodecanoyl-L-carnitine in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 3-hydroxydodecanoyl-L-carnitine in mitochondrial long-chain fatty acid β-oxidation (FAO). As an intermediate metabolite, 3-hydroxydodecanoyl-L-carnitine is a critical component of this vital energy-producing pathway. Its accumulation in biological fluids is a key biomarker for inborn errors of metabolism, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency. This document details the biochemical pathways involving 3-hydroxydodecanoyl-L-carnitine, presents quantitative data on its physiological and pathological concentrations, outlines detailed experimental protocols for its analysis, and provides visual representations of the associated metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of fatty acid metabolism, biomarker discovery, and the development of therapeutics for related disorders.
Introduction
Fatty acid oxidation is a fundamental metabolic process responsible for generating a significant portion of the body's energy, especially during periods of fasting or prolonged exercise. The breakdown of long-chain fatty acids occurs within the mitochondria and involves a series of enzymatic reactions collectively known as β-oxidation. L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of these long-chain fatty acids across the inner mitochondrial membrane.
3-hydroxydodecanoyl-L-carnitine is a specific long-chain acylcarnitine that represents an intermediate in the β-oxidation of dodecanoic acid (a 12-carbon fatty acid). It is formed after the initial dehydrogenation and subsequent hydration of dodecanoyl-CoA. The conversion of 3-hydroxydodecanoyl-CoA to 3-ketododecanoyl-CoA is catalyzed by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (TFP).[1]
Genetic defects in the TFP complex, particularly LCHAD deficiency, lead to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of 3-hydroxydodecanoyl-L-carnitine and other long-chain 3-hydroxyacylcarnitines in the blood and urine.[2][3] Consequently, the quantitative analysis of these metabolites is a cornerstone of newborn screening programs and diagnostic testing for FAO disorders.[4][5][6]
Biochemical Pathways
The metabolism of 3-hydroxydodecanoyl-L-carnitine is intricately linked to the carnitine shuttle and the mitochondrial β-oxidation spiral.
The Carnitine Shuttle
Long-chain fatty acids are first activated to their CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle facilitates their transport into the mitochondrial matrix.
Mitochondrial β-Oxidation of Dodecanoyl-CoA
Once inside the mitochondrial matrix, dodecanoyl-CoA undergoes sequential rounds of β-oxidation. The formation and subsequent metabolism of 3-hydroxydodecanoyl-CoA occur in the third and fourth steps of the cycle.
Quantitative Data
The concentration of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines is a critical diagnostic marker. The following table summarizes representative concentrations in healthy individuals and in patients with LCHAD deficiency, primarily based on newborn screening data. It is important to note that these values can vary between laboratories and analytical methods.
| Analyte | Healthy Newborn (nmol/mL) | LCHAD/TFP Deficiency Newborn (nmol/mL) |
| 3-Hydroxytetradecanoylcarnitine (C14-OH) | < 0.04 | 0.14 |
| 3-Hydroxypalmitoylcarnitine (C16-OH) | < 0.10 | 0.50 |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | < 0.03 | 0.39 |
| 3-Hydroxydodecenoylcarnitine (C18:2-OH) | < 0.04 | 0.23 |
| Data is illustrative and based on a case report of an at-risk newborn diagnosed via umbilical cord blood analysis.[7] Normal ranges for adults are generally lower than in newborns. |
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the quantitative analysis of acylcarnitines, including 3-hydroxydodecanoyl-L-carnitine, from plasma or dried blood spots.
Objective: To extract and quantify acylcarnitines using flow-injection electrospray ionization tandem mass spectrometry.
Materials:
-
Blood sample (plasma or dried blood spot)
-
Methanol (B129727) with internal standards (deuterated acylcarnitines)
-
Centrifuge
-
Tandem mass spectrometer with an electrospray ionization source
Procedure:
-
Sample Preparation (Dried Blood Spot): a. Punch a 3 mm disk from the dried blood spot into a 96-well plate. b. Add 100 µL of methanol containing a mixture of stable isotope-labeled internal standards. c. Agitate for 30 minutes to extract the acylcarnitines. d. Transfer the supernatant to a new 96-well plate. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in an appropriate solvent for injection.
-
Sample Preparation (Plasma): a. To 10 µL of plasma, add 100 µL of methanol containing internal standards. b. Vortex to precipitate proteins. c. Centrifuge at high speed for 5 minutes. d. Transfer the supernatant to a new tube or plate for analysis.
-
Mass Spectrometry Analysis: a. The mass spectrometer is operated in positive ion mode. b. A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they produce a common fragment ion at this mass-to-charge ratio. c. Individual acylcarnitines are identified by their unique parent mass. d. Quantification is achieved by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation in cultured cells (e.g., fibroblasts) or isolated mitochondria.
Objective: To determine the capacity of a biological system to oxidize long-chain fatty acids.
Materials:
-
Cultured cells (e.g., skin fibroblasts) or isolated mitochondria
-
Radiolabeled fatty acid (e.g., [9,10-³H]dodecanoic acid)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Incubation: a. Culture fibroblasts from the subject and a healthy control in appropriate media. b. On the day of the assay, incubate the cells in a medium containing the radiolabeled fatty acid substrate.
-
Measurement of Radiolabeled Water: a. During β-oxidation, the tritium (B154650) atoms from the radiolabeled fatty acid are released and incorporated into water. b. After the incubation period, the reaction is stopped, and the aqueous phase is separated from the lipid phase. c. The radioactivity in the aqueous phase is measured using a scintillation counter.
-
Data Analysis: a. The rate of fatty acid oxidation is calculated based on the amount of radiolabeled water produced over time. b. The results from the subject's cells are compared to those of the control cells to determine if there is a defect in FAO.
Conclusion
3-hydroxydodecanoyl-L-carnitine is a pivotal intermediate in the mitochondrial β-oxidation of long-chain fatty acids. While its role in normal energy metabolism is transient, its accumulation serves as a sensitive and specific biomarker for severe inherited metabolic disorders, namely LCHAD and TFP deficiencies. The analytical methods detailed in this guide, particularly tandem mass spectrometry, are essential for the timely diagnosis of these conditions, allowing for early intervention and management. Further research into the precise pathological roles of accumulating 3-hydroxyacylcarnitines may open new avenues for therapeutic development. This technical guide provides a foundational resource for professionals in the field, integrating biochemical knowledge with practical experimental guidance.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy - a common feature of the pregnancy complication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storymd.com [storymd.com]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 7. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
[(3R)-3-Hydroxydodecanoyl]-L-carnitine as a Biomarker for Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(3R)-3-Hydroxydodecanoyl]-L-carnitine, also known as C12-OH carnitine, is an endogenous acylcarnitine that serves as a critical biomarker for certain inborn errors of metabolism. Specifically, its accumulation in biological fluids is a key indicator of defects in the mitochondrial beta-oxidation of long-chain fatty acids. This technical guide provides a comprehensive overview of the role of this compound in metabolic disorders, detailed experimental protocols for its detection, and insights into the cellular signaling pathways affected by its accumulation.
Association with Metabolic Disorders
Elevated levels of this compound and other long-chain hydroxyacylcarnitines are primarily associated with two autosomal recessive genetic disorders:
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency: This is a disorder characterized by an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme. This enzyme catalyzes the third step of mitochondrial beta-oxidation for long-chain fatty acids.
-
Mitochondrial Trifunctional Protein (TFP) deficiency: TFP is a multi-enzyme complex that catalyzes the last three steps of long-chain fatty acid beta-oxidation.[1] TFP deficiency can present with a range of severity, from a severe neonatal-onset form to a milder late-onset myopathic form.[2]
In both LCHAD and TFP deficiencies, the impaired oxidation of long-chain fatty acids leads to the accumulation of toxic metabolic intermediates, including long-chain hydroxyacylcarnitines, in tissues and circulation.[3] This accumulation can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[3][4]
Data Presentation: Quantitative Analysis of Acylcarnitines
The quantitative analysis of acylcarnitines in biological samples, typically plasma or dried blood spots, is the primary method for the diagnosis and monitoring of LCHAD and TFP deficiencies. Tandem mass spectrometry (MS/MS) is the gold standard for this analysis.[5][6][7] While specific quantitative data for this compound is not extensively reported in large cohort studies, the following table illustrates the typical elevations of long-chain hydroxyacylcarnitines observed in patients with LCHAD/TFP deficiency compared to normal reference ranges.
| Acylcarnitine Species | Normal Range (nmol/mL) | LCHAD/TFP Deficiency (nmol/mL) | Reference |
| C14-OH (3-hydroxytetradecanoylcarnitine) | < 0.04 | 0.14 | [3] |
| C16-OH (3-hydroxypalmitoylcarnitine) | < 0.10 | 0.50 | [3] |
| C18:1-OH (3-hydroxyoleoylcarnitine) | < 0.03 | 0.39 | [3] |
| C18:2-OH (3-hydroxylinoleoylcarnitine) | < 0.04 | 0.23 | [3] |
Note: The provided values for LCHAD/TFP deficiency are from a single case report and serve as an example of the magnitude of elevation. Actual concentrations can vary between patients.
The following table provides general reference ranges for free and total carnitine in the plasma of healthy adults.
| Analyte | Age Group | Reference Range (µmol/L) | Reference |
| Free Carnitine | Adults | 38 - 44 | [8] |
| Total Carnitine | Adults | 49 - 50 | [8] |
Experimental Protocols
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines a common method for the extraction and analysis of acylcarnitines from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried blood spot collection cards
-
3.2 mm hole punch
-
96-well microplate
-
Methanol (B129727) containing isotopic internal standards (e.g., d3-C8, d3-C16 carnitines)
-
Butanolic HCl (3N)
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS)
Procedure:
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microplate.[9]
-
Add 100 µL of methanol containing the internal standards to each well.[9]
-
Incubate the plate at 30°C for 30 minutes with gentle shaking to extract the acylcarnitines.[9]
-
Transfer the supernatant to a new 96-well plate.
-
-
Derivatization:
-
Reconstitution and Analysis:
-
LC-MS/MS Analysis:
-
Utilize a suitable C18 column for chromatographic separation.
-
Employ electrospray ionization (ESI) in positive ion mode.
-
Monitor for the precursor ion of m/z 85, which is a characteristic fragment of carnitine and its esters.[9]
-
Quantify each acylcarnitine by comparing the signal intensity of the analyte to its corresponding internal standard.[10]
-
Protocol 2: Direct Analysis of Acylcarnitines from Serum/Whole Blood by Paper Spray Mass Spectrometry
This protocol describes a rapid method for the direct and quantitative analysis of acylcarnitines from serum or whole blood using paper spray mass spectrometry, which requires minimal sample preparation.
Materials:
-
Paper for spray (e.g., chromatography paper)
-
Micropipette (0.5 µL)
-
Spray solvent:
-
For serum: 80:20:0.1 methanol:water:formic acid
-
For whole blood: 90:10 acetonitrile:water
-
-
High-voltage power supply
-
Mass spectrometer
Procedure:
-
Sample Application:
-
Spot 0.5 µL of serum or whole blood onto the paper substrate.
-
Allow the spot to dry completely at ambient temperature.
-
-
Paper Spray Ionization:
-
Position the paper tip in front of the mass spectrometer inlet.
-
Apply the spray solvent to the paper.
-
Apply a high voltage (e.g., 3.5-4.5 kV) to the paper to generate an electrospray.
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan or multiple reaction monitoring (MRM) mode to detect and quantify the acylcarnitines.
-
Quantitation is achieved by comparing the signal of the analyte to a deuterated internal standard added to the sample prior to spotting.
-
Mandatory Visualizations
Signaling Pathways
The accumulation of long-chain acylcarnitines, such as this compound, can induce cellular stress and activate pro-inflammatory signaling pathways.
Caption: Signaling pathways activated by long-chain acylcarnitine accumulation.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound as a biomarker.
References
- 1. Mitochondrial trifunctional protein deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvdhhr.org [wvdhhr.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Dataset from dried blood spot acylcarnitine for detection of Carnitine-Acylcarnitine Translocase (CACT) deficiency and Carnitine Palmitoyl Transferase 2 (CPT2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxydodecanoyl-L-carnitine: Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxydodecanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an intermediate in the beta-oxidation of dodecanoic acid, its presence and concentration in biological matrices can serve as a biomarker for various metabolic states and inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-hydroxydodecanoyl-L-carnitine. It includes detailed experimental protocols for its quantification, a summary of its known biological concentrations, and a discussion of its role in cellular bioenergetics.
Introduction
Acylcarnitines, a class of compounds first discovered several decades ago, are essential for the transport of fatty acids into the mitochondrial matrix for subsequent beta-oxidation and energy production.[1] 3-Hydroxydodecanoyl-L-carnitine is a specific medium-chain acylcarnitine, an ester of L-carnitine and 3-hydroxydodecanoic acid.[1] Its formation is a key step in the metabolic pathway of dodecanoic acid, a 12-carbon saturated fatty acid. The study of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines is vital for understanding normal cellular metabolism, as well as the pathophysiology of various metabolic disorders.
Discovery and Biosynthesis
While the exact first identification of 3-hydroxydodecanoyl-L-carnitine is not prominently documented in a single seminal paper, its discovery is intrinsically linked to the broader characterization of the acylcarnitine family and the elucidation of the mitochondrial beta-oxidation pathway. The general role of acylcarnitines in transporting acyl-groups into the mitochondria has been known for over 70 years.[1]
3-Hydroxydodecanoyl-L-carnitine is synthesized through two primary routes:
-
Esterification with L-carnitine: 3-hydroxydodecanoyl-CoA, an intermediate in the beta-oxidation of dodecanoic acid, is esterified with L-carnitine. This reaction is catalyzed by carnitine acyltransferases located in the mitochondrial membranes.[1]
-
Peroxisomal metabolism: Longer-chain acylcarnitines can be metabolized within peroxisomes, leading to the formation of medium-chain acylcarnitines like 3-hydroxydodecanoyl-L-carnitine.[1]
The biosynthesis of its parent molecule, L-carnitine, is a multi-step process that begins with the methylation of lysine (B10760008) residues in proteins.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxydodecanoyl-L-carnitine is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₃₇NO₅ |
| Molecular Weight | 359.5 g/mol |
| Classification | Medium-chain acylcarnitine |
| Solubility | Soluble in water and polar organic solvents |
Quantitative Data
The concentration of 3-hydroxydodecanoyl-L-carnitine in biological samples is a critical parameter for assessing metabolic status. While extensive quantitative data for this specific acylcarnitine is not widely available in a consolidated form, metabolomic studies have begun to shed light on its relative abundance in various conditions.
| Biological Matrix | Condition | Observation | Reference |
| Human Plasma | Metabolic Syndrome | Decreased levels of hydroxydecanoyl carnitine | |
| Human Muscle | Endurance Exercise | Altered acylcarnitine profiles observed | [3] |
| Human Liver | L-carnitine supplementation | May influence liver enzyme levels | [4] |
Note: Specific concentration values for 3-hydroxydodecanoyl-L-carnitine are often reported as part of larger acylcarnitine panels and can vary significantly based on the analytical method, cohort, and physiological state.
Experimental Protocols
Accurate quantification of 3-hydroxydodecanoyl-L-carnitine is essential for research and diagnostic purposes. The following sections detail generalized protocols for its analysis and synthesis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acylcarnitines.
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled analogue of the analyte (e.g., d3-3-hydroxydodecanoyl-L-carnitine).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transition: Monitor the transition from the precursor ion (the m/z of 3-hydroxydodecanoyl-L-carnitine) to a specific product ion (e.g., m/z 85, a characteristic fragment of carnitine).
Synthesis of 3-Hydroxydodecanoyl-L-carnitine Standard
The synthesis of an analytical standard is crucial for accurate quantification.
-
Activation of 3-Hydroxydodecanoic Acid: Convert 3-hydroxydodecanoic acid to its corresponding acyl chloride by reacting it with a chlorinating agent such as thionyl chloride.
-
Esterification: React the 3-hydroxydodecanoyl chloride with L-carnitine hydrochloride in a suitable solvent.
-
Purification: Purify the resulting 3-hydroxydodecanoyl-L-carnitine by techniques such as column chromatography to remove unreacted starting materials and byproducts.
Biological Significance and Signaling Pathways
The primary role of 3-hydroxydodecanoyl-L-carnitine is its involvement in the transport of 3-hydroxydodecanoic acid across the inner mitochondrial membrane for beta-oxidation. This process is fundamental for energy production from fatty acids, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[3]
Inborn errors of metabolism affecting the enzymes of beta-oxidation can lead to the accumulation of specific acylcarnitines, including 3-hydroxydodecanoyl-L-carnitine. Therefore, its quantification in blood and urine is a valuable tool in newborn screening and the diagnosis of these disorders.[5]
Recent research has also begun to explore the potential signaling roles of acylcarnitines beyond their metabolic functions. For example, long-chain acylcarnitines have been shown to activate cell stress pathways.[6] However, direct evidence for a specific signaling role of 3-hydroxydodecanoyl-L-carnitine is currently limited and represents an active area of research.
Future Directions
The study of 3-hydroxydodecanoyl-L-carnitine continues to be an important area of metabolic research. Future investigations are needed to:
-
Establish definitive reference ranges for its concentration in various human tissues and fluids in both healthy and diseased states.
-
Elucidate the specific kinetic parameters of carnitine acyltransferases for 3-hydroxydodecanoyl-CoA.
-
Explore its potential role in cellular signaling pathways and its contribution to the pathophysiology of diseases beyond inborn errors of metabolism.
-
Develop more efficient and scalable methods for its chemical synthesis to support further research.
Conclusion
3-Hydroxydodecanoyl-L-carnitine is a key metabolite in fatty acid oxidation. Its accurate characterization and quantification are crucial for advancing our understanding of cellular metabolism and for the diagnosis and monitoring of metabolic diseases. This technical guide has provided a comprehensive overview of the current knowledge and methodologies related to this important molecule, offering a valuable resource for researchers and clinicians in the field.
References
- 1. Analysis of mitochondrial fatty acid oxidation intermediates by tandem mass spectrometry from intact mitochondria prepared from homogenates of cultured fibroblasts, skeletal muscle cells, and fresh muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Does L-carnitine supplementation affect serum levels of enzymes mainly produced by liver? A systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Endogenous Landscape of [(3R)-3-Hydroxydodecanoyl]-L-carnitine in Human Plasma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an intermediate in the beta-oxidation of dodecanoic acid, its levels in human plasma can serve as a potential biomarker for metabolic health and disease. This technical guide provides an in-depth overview of the current knowledge regarding the endogenous levels of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic context. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery.
Quantitative Data on Endogenous Plasma Levels
The precise quantification of endogenous this compound in the plasma of healthy humans is not extensively documented in publicly available literature. The Human Metabolome Database (HMDB) notes that while 3-hydroxydodecanoyl carnitine has been detected in human plasma, it has not been formally quantified. This suggests that its circulating levels are likely very low in healthy individuals.
For context, a summary of reported concentration ranges for other relevant acylcarnitines in healthy human plasma is provided in the table below. These values are typically in the nanomolar to low micromolar range and are determined using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Analyte | Concentration Range (nmol/mL) | Notes |
| Acetylcarnitine (C2) | 2.00 - 17.83 | For individuals > 8 years old. |
| 3-OH-iso-/butyrylcarnitine (C4-OH) | < 0.18 | For individuals > 8 years old. |
| 3-hydroxy-isovaleryl carnitine (C5-OH) | 0.01 - 0.07 | General reference range. |
Table 1: Reference concentrations of selected acylcarnitines in human plasma.
Metabolic Significance and Signaling Pathways
This compound is an intermediate in the mitochondrial beta-oxidation of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. This metabolic pathway is a primary source of energy for many tissues, particularly during fasting or prolonged exercise. The formation of 3-hydroxyacylcarnitines can occur in both mitochondria and peroxisomes.
The following diagram illustrates the key steps in the mitochondrial beta-oxidation of dodecanoyl-CoA leading to the formation of this compound.
Inborn Errors of Metabolism Associated with 3-Hydroxydodecanoyl-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inborn errors of metabolism characterized by the accumulation of 3-hydroxydodecanoyl-L-carnitine. The primary disorders discussed are Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency. This document details the pathophysiology, diagnostic methodologies, and relevant experimental protocols for these conditions.
Introduction to 3-Hydroxydodecanoyl-L-carnitine and Associated Metabolic Disorders
3-Hydroxydodecanoyl-L-carnitine (C12-OH) is a specific acylcarnitine that serves as a biomarker for certain inborn errors of mitochondrial fatty acid β-oxidation. Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for energy production. In healthy individuals, the levels of C12-OH and other long-chain hydroxyacylcarnitines are typically very low. However, genetic defects in the enzymes responsible for the β-oxidation of long-chain fatty acids can lead to the accumulation of these metabolites in blood and tissues.
The primary inborn errors of metabolism associated with elevated 3-hydroxydodecanoyl-L-carnitine are Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency. These are autosomal recessive disorders that impair the body's ability to convert long-chain fats into energy, particularly during periods of fasting or illness.[1]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This disorder is caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This subunit contains the long-chain 3-hydroxyacyl-CoA dehydrogenase enzymatic activity.[2] LCHAD deficiency leads to the isolated impairment of this specific step in the β-oxidation spiral.
Mitochondrial Trifunctional Protein (TFP) Deficiency: TFP is a hetero-octameric protein complex located on the inner mitochondrial membrane, composed of four alpha and four beta subunits, encoded by the HADHA and HADHB genes, respectively.[2][3] This complex catalyzes the final three steps of long-chain fatty acid β-oxidation: 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase activities.[3] TFP deficiency results in the impairment of all three of these enzymatic functions.
Clinical presentation for both disorders can range from severe neonatal onset with cardiomyopathy, hypoglycemia, and liver dysfunction to a milder phenotype with later onset of myopathy, neuropathy, and retinopathy.[1]
Signaling Pathways
The accumulation of 3-hydroxydodecanoyl-L-carnitine in LCHAD and TFP deficiencies is a direct consequence of a blockage in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is crucial for energy homeostasis, especially in tissues with high energy demands like the heart, skeletal muscle, and liver.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Quantitative Data Summary
The hallmark of LCHAD and TFP deficiencies is the accumulation of long-chain 3-hydroxyacylcarnitines in bodily fluids. While a full profile of these metabolites is typically elevated, this table focuses on the available quantitative data for 3-hydroxydodecanoyl-L-carnitine (C12-OH).
| Analyte | Condition | Specimen | Concentration (nmol/mL) | Reference Range (nmol/mL) |
| 3-Hydroxydodecanoyl-L-carnitine (C12-OH) | LCHAD/TFP Deficiency | Umbilical Cord Blood | Not explicitly quantified, but elevated along with other long-chain hydroxyacylcarnitines. | < 0.04 |
| Healthy Control | Umbilical Cord Blood | - | < 0.04 | |
| LCHAD/TFP Deficiency | Plasma | Typically elevated as part of a broader increase in long-chain 3-hydroxyacylcarnitines. | - | |
| Healthy Control | Plasma | - | - |
Note: Specific quantitative data for C12-OH in LCHAD/TFP deficiency is often reported as part of a panel of elevated long-chain hydroxyacylcarnitines, and individual concentrations are not always detailed in the literature.
Experimental Protocols
Accurate diagnosis and research into LCHAD and TFP deficiencies rely on a combination of biochemical and molecular genetic techniques. The following sections provide detailed methodologies for key experiments.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is the primary screening and diagnostic tool for identifying abnormal acylcarnitine profiles.
Objective: To quantify the levels of 3-hydroxydodecanoyl-L-carnitine and other acylcarnitines in plasma or dried blood spots.
Methodology:
-
Sample Preparation:
-
Plasma: A small volume of plasma (e.g., 10 µL) is mixed with an internal standard solution containing isotopically labeled acylcarnitines. Proteins are precipitated with an organic solvent like acetonitrile, and the supernatant is collected after centrifugation.
-
Dried Blood Spots (DBS): A 3 mm punch from the DBS is placed in a microtiter plate well. An extraction solution containing the internal standards in methanol (B129727) is added to each well. The plate is then agitated to facilitate extraction of the acylcarnitines.
-
-
Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature (e.g., 65°C). This step improves the ionization efficiency and chromatographic separation of the analytes. The derivatized sample is then dried under a stream of nitrogen.
-
MS/MS Analysis:
-
The dried, derivatized sample is reconstituted in a mobile phase solvent.
-
The sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.
-
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
-
A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.
-
Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.
-
Caption: Acylcarnitine Analysis Workflow.
LCHAD and TFP Enzyme Assays in Cultured Fibroblasts
Enzyme activity assays in cultured skin fibroblasts are crucial for confirming the diagnosis and differentiating between LCHAD and TFP deficiencies.
Objective: To measure the enzymatic activities of LCHAD and the other components of the TFP complex.
Methodology:
-
Fibroblast Culture: Skin fibroblasts obtained from a patient biopsy are cultured in appropriate media until confluent.
-
Cell Homogenization: The cultured fibroblasts are harvested, washed, and then homogenized in a suitable buffer to release the mitochondrial enzymes.
-
LCHAD Activity Assay:
-
The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
The reaction mixture contains buffer, NAD+, and a long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA).
-
The reaction is initiated by adding the fibroblast homogenate.
-
The rate of increase in absorbance at 340 nm is proportional to the LCHAD enzyme activity.
-
-
TFP Complex Activity Assay:
-
The overall TFP activity can be assessed by measuring the production of acetyl-CoA from a long-chain enoyl-CoA substrate.
-
The reaction buffer includes Tris, KCl, MgCl2, CoA, NAD+, and the substrate (e.g., trans-2-enoyl-palmitoyl-CoA).
-
The reaction is started by the addition of the cell homogenate and incubated at 37°C.
-
The production of acetyl-CoA is then measured using a coupled enzymatic reaction that leads to a detectable change, such as the reduction of a chromogenic substrate.
-
-
Differentiation of LCHAD and TFP Deficiency:
-
In LCHAD deficiency, only the long-chain 3-hydroxyacyl-CoA dehydrogenase activity will be deficient, while the other two TFP enzyme activities (enoyl-CoA hydratase and 3-ketoacyl-CoA thiolase) will be normal or near-normal.
-
In TFP deficiency, all three enzyme activities of the complex will be reduced.
-
Caption: Enzyme Assay Workflow in Fibroblasts.
Molecular Genetic Testing
Molecular analysis of the HADHA and HADHB genes is the definitive method for confirming the diagnosis at the genetic level.
Objective: To identify pathogenic variants in the HADHA and HADHB genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood sample or cultured fibroblasts.
-
Polymerase Chain Reaction (PCR): The exons and flanking intronic regions of the HADHA and HADHB genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference gene sequence to identify any variations.
-
Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines, which consider factors such as the type of mutation, its frequency in the population, and in silico prediction models.
Caption: Molecular Genetic Testing Workflow.
Conclusion
The accumulation of 3-hydroxydodecanoyl-L-carnitine is a key indicator of LCHAD and TFP deficiencies, two serious inborn errors of fatty acid metabolism. A comprehensive diagnostic approach that includes acylcarnitine profiling by tandem mass spectrometry, enzymatic assays in cultured fibroblasts, and molecular genetic testing is essential for accurate diagnosis and management. The detailed methodologies provided in this guide are intended to support researchers and clinicians in their efforts to understand, diagnose, and develop therapies for these challenging disorders. Further research is needed to better quantify the specific levels of 3-hydroxydodecanoyl-L-carnitine in affected individuals and to refine therapeutic strategies.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxydodecanoyl-L-Carnitine by Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxydodecanoyl-L-carnitine (C12-OH) is a critical biomarker for the diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, an inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] This condition prevents the body from converting long-chain fatty acids into energy, particularly during periods of fasting.[3] The accumulation of specific acylcarnitines, such as 3-hydroxydodecanoylcarnitine, in bodily fluids is a key diagnostic indicator. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the definitive analytical technique for the sensitive and specific quantification of acylcarnitines in biological samples, enabling accurate diagnosis and monitoring of metabolic disorders.[4] This protocol details a method for the analysis of 3-hydroxydodecanoyl-L-carnitine in human plasma without chemical derivatization.
Principle
This method employs a simple protein precipitation step to extract acylcarnitines from a plasma sample. The extract is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separation is achieved using a reversed-phase C18 column, which allows for the resolution of 3-hydroxydodecanoyl-L-carnitine from other endogenous compounds. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.
Experimental Protocol
1. Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (≥99%).
-
Standards: 3-Hydroxydodecanoyl-L-carnitine analytical standard.
-
Internal Standard (IS): Deuterated dodecanoylcarnitine (d3-C12-carnitine or similar). A stable isotope-labeled analog is crucial for accurate quantification.[5]
-
Control Plasma: Human plasma, free of endogenous levels of the analyte for calibration curve preparation, or a surrogate matrix like bovine serum albumin.
2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
MS System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma (or standard/QC) into the corresponding tube.
-
Add 150 µL of cold methanol containing the internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex the tubes for 20 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an LC vial.
-
Dilute with 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex briefly and place the vials in the autosampler for analysis.
4. LC-MS/MS Method
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 2.7 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 9.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5000 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| 3-Hydroxydodecanoyl-L-carnitine | 360.3 | 85.1 | 100 | 25 |
| d3-Dodecanoylcarnitine (IS) | 347.3 | 85.1 | 100 | 25 |
Note: The precursor ion for 3-hydroxydodecanoyl-L-carnitine is [M+H]+. The characteristic product ion at m/z 85 is common to most acylcarnitines.[6] Collision energy may require optimization based on the specific instrument used.
Data Presentation and Analysis
Quantification is performed by generating a calibration curve from the analysis of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression is then applied to determine the concentration in unknown samples.
Table 4: Representative Quantitative Performance Data
| Parameter | Value | Description |
|---|---|---|
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is linear. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve.[7] |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | Precision of measurements within a single day's run. |
| Inter-day Precision (%CV) | < 15% | Precision of measurements across different days. |
Values are representative and should be established during in-house method validation.
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for C12-OH carnitine analysis.
Metabolic Pathway Context
3-Hydroxydodecanoyl-L-carnitine is an intermediate in the mitochondrial β-oxidation of long-chain fatty acids. A deficiency in the enzyme LCHAD leads to its accumulation.
References
- 1. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. revvity.com [revvity.com]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Separation of Acylcarnitines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, playing a crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles in biological samples is a vital diagnostic tool for identifying various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate quantification and separation of acylcarnitines. This application note provides a detailed protocol for the separation of acylcarnitines using a reverse-phase HPLC method, addressing the critical need to resolve clinically relevant isobaric and isomeric species.
While flow-injection tandem mass spectrometry offers high throughput, it cannot distinguish between isomers, a significant limitation for accurate diagnosis.[1][2] Chromatographic separation is therefore indispensable for resolving these ambiguities. This document outlines a robust method for the separation and quantification of a wide range of acylcarnitines, from short-chain to long-chain species, in biological matrices such as plasma and tissue.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting acylcarnitines from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal standard solution (containing stable isotope-labeled acylcarnitines)
-
Acetonitrile (B52724), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis of Acylcarnitines
This protocol outlines a typical reverse-phase HPLC method for the separation of acylcarnitines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program is essential to separate the wide range of acylcarnitines. A typical gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.3 |
| 2.0 | 95 | 5 | 0.3 |
| 15.0 | 20 | 80 | 0.3 |
| 18.0 | 5 | 95 | 0.3 |
| 20.0 | 5 | 95 | 0.3 |
| 20.1 | 95 | 5 | 0.3 |
| 25.0 | 95 | 5 | 0.3 |
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, targeting the precursor ion and a specific product ion for each acylcarnitine. A common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine backbone.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
The following tables summarize typical retention times for a selection of acylcarnitines using a reverse-phase HPLC method. Actual retention times may vary depending on the specific column, instrumentation, and mobile phase conditions.
Table 1: Retention Times of Short-Chain Acylcarnitines
| Acylcarnitine | Abbreviation | Typical Retention Time (min) |
| Free Carnitine | C0 | 1.5 - 2.5 |
| Acetylcarnitine | C2 | 2.5 - 3.5 |
| Propionylcarnitine | C3 | 3.0 - 4.0 |
| Butyrylcarnitine | C4 | 4.0 - 5.0 |
| Isovalerylcarnitine | C5 | 5.0 - 6.0 |
Table 2: Retention Times of Medium-Chain Acylcarnitines
| Acylcarnitine | Abbreviation | Typical Retention Time (min) |
| Hexanoylcarnitine | C6 | 6.0 - 7.5 |
| Octanoylcarnitine | C8 | 8.0 - 9.5 |
| Decanoylcarnitine | C10 | 10.0 - 11.5 |
| Dodecanoylcarnitine | C12 | 12.0 - 13.5 |
Table 3: Retention Times of Long-Chain Acylcarnitines
| Acylcarnitine | Abbreviation | Typical Retention Time (min) |
| Myristoylcarnitine | C14 | 14.0 - 15.5 |
| Palmitoylcarnitine | C16 | 16.0 - 17.5 |
| Stearoylcarnitine | C18 | 18.0 - 19.5 |
| Oleoylcarnitine | C18:1 | 17.5 - 19.0 |
Visualizations
Caption: Experimental workflow for acylcarnitine analysis.
Caption: HPLC method development logic for acylcarnitines.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of [(3R)-3-Hydroxydodecanoyl]-L-carnitine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. The quantitative analysis of acylcarnitine profiles in biological matrices such as plasma and tissues is a vital diagnostic tool for inborn errors of metabolism and provides valuable insights into mitochondrial dysfunction in various diseases. Accurate quantification of these analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates the use of a suitable internal standard to correct for variations in sample preparation and instrument response.
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an endogenous long-chain acylcarnitine. Its stable isotope-labeled counterpart, typically this compound-(N-methyl-d3), is an ideal internal standard for the quantification of other long-chain acylcarnitines. This document provides detailed application notes and protocols for its use.
Analyte and Internal Standard Properties
A summary of the key properties of this compound and its deuterated internal standard is provided below.
| Property | This compound | This compound-(N-methyl-d3) |
| Synonym | C12-OH-Carnitine | C12-OH-Carnitine-d3 |
| Molecular Formula | C₁₉H₃₇NO₅ | C₁₉D₃H₃₄NO₅ |
| Molecular Weight | 359.50 g/mol | 362.52 g/mol |
| Purity | ≥95.0% (LC/MS) | ≥98.0% (HPLC) |
| Storage Temperature | -20°C | -20°C |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol outlines the extraction of long-chain acylcarnitines from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound-(N-methyl-d3) internal standard (IS) working solution (1 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
-
LC-MS vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound-(N-methyl-d3) internal standard working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an LC-MS vial with an insert for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions: Acylcarnitines are typically analyzed in positive ion mode using Multiple Reaction Monitoring (MRM). A characteristic fragmentation of acylcarnitines is the neutral loss of trimethylamine (B31210) (59 Da) and the formation of a product ion at m/z 85.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 360.3 | 85.1 | 25 |
| This compound-(N-methyl-d3) (IS) | 363.3 | 85.1 | 25 |
Data Presentation
Calibration Curve
A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 50,500 | 0.155 |
| 10 | 15,900 | 51,000 | 0.312 |
| 50 | 81,200 | 50,800 | 1.598 |
| 100 | 165,000 | 50,200 | 3.287 |
| 500 | 835,000 | 50,900 | 16.405 |
| 1000 | 1,680,000 | 50,600 | 33.202 |
Linearity: The calibration curve should exhibit a linear response (R² > 0.99) over the desired concentration range.
Precision and Accuracy
Precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 3 | 6.8 | 104.5 | 8.2 | 102.1 |
| Medium | 80 | 4.5 | 98.9 | 6.1 | 99.5 |
| High | 800 | 3.1 | 101.2 | 4.9 | 100.8 |
Recovery and Matrix Effect
Recovery and matrix effect should be evaluated to ensure the reliability of the method.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 91.5 | 95.2 |
| High | 800 | 94.2 | 97.8 |
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the pathway of fatty acid β-oxidation, where acylcarnitines play a key role in transporting fatty acids into the mitochondria.[3]
Caption: Carnitine shuttle system for fatty acid transport.
Experimental Workflow for Acylcarnitine Quantification
This diagram outlines the logical steps from sample collection to data analysis.
Caption: Workflow for plasma acylcarnitine analysis.
Logical Relationship of an Internal Standard
This diagram illustrates the principle of using an internal standard for quantitative analysis.
References
Application Notes and Protocols for Studying the Cellular Effects of 3-Hydroxydodecanoyl-L-carnitine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxydodecanoyl-L-carnitine is an endogenous acylcarnitine, a class of molecules essential for the transport of long-chain fatty acids into the mitochondria for subsequent beta-oxidation and energy production.[1] Altered levels of long-chain acylcarnitines have been associated with various pathological conditions, including cardiovascular diseases and metabolic disorders, where they are implicated as potential biomarkers of mitochondrial dysfunction.[2] Emerging evidence suggests that long-chain acylcarnitines may actively participate in cellular signaling, potentially inducing inflammatory responses, oxidative stress, and apoptosis.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological effects of 3-hydroxydodecanoyl-L-carnitine on cell viability, inflammation, oxidative stress, and apoptosis.
Data Presentation: Summary of Potential Quantitative Data
The following tables present hypothetical data to illustrate the potential dose-dependent effects of 3-hydroxydodecanoyl-L-carnitine as measured by the described assays.
Table 1: Effect of 3-Hydroxydodecanoyl-L-carnitine on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 92.5 | 6.1 |
| 50 | 75.3 | 7.3 |
| 100 | 58.9 | 8.5 |
Table 2: Effect of 3-Hydroxydodecanoyl-L-carnitine on Pro-inflammatory Cytokine Secretion (ELISA)
| Concentration (µM) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| 0 (Control) | 50.2 ± 4.5 | 85.1 ± 7.9 |
| 1 | 55.8 ± 5.1 | 92.3 ± 8.5 |
| 10 | 89.4 ± 8.2 | 155.6 ± 14.3 |
| 50 | 210.7 ± 19.8 | 350.1 ± 32.7 |
| 100 | 452.3 ± 41.5 | 725.9 ± 68.4 |
Table 3: Effect of 3-Hydroxydodecanoyl-L-carnitine on Intracellular Reactive Oxygen Species (ROS) Production
| Concentration (µM) | Relative Fluorescence Units (RFU) | Standard Deviation |
| 0 (Control) | 1000 | 85 |
| 1 | 1050 | 92 |
| 10 | 1450 | 120 |
| 50 | 2500 | 210 |
| 100 | 4200 | 350 |
Table 4: Effect of 3-Hydroxydodecanoyl-L-carnitine on Apoptosis (Annexin V/PI Staining)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.1 ± 0.3 |
| 1 | 3.1 ± 0.6 | 1.3 ± 0.4 |
| 10 | 8.7 ± 1.2 | 3.5 ± 0.7 |
| 50 | 15.4 ± 2.1 | 8.9 ± 1.5 |
| 100 | 25.8 ± 3.4 | 16.2 ± 2.8 |
Experimental Protocols and Visualizations
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of 3-hydroxydodecanoyl-L-carnitine in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the prepared treatment solutions. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Inflammatory Response Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This assay is used to quantify the concentration of secreted pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells) in a 24-well plate. Treat the cells with various concentrations of 3-hydroxydodecanoyl-L-carnitine as described in the MTT assay protocol. If the cell type requires it, include a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the culture supernatant from each well and store it at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA for the specific cytokines of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions for the chosen commercial kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.
Oxidative Stress Assay: Intracellular ROS Detection
This assay measures the level of intracellular reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Treatment: Treat cells with different concentrations of 3-hydroxydodecanoyl-L-carnitine for a predetermined time (e.g., 1-6 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express the results as relative fluorescence units (RFU) or as a percentage of the control.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-hydroxydodecanoyl-L-carnitine for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (often considered an artifact of cell handling)
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopy of [(3R)-3-Hydroxydodecanoyl]-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy of [(3R)-3-Hydroxydodecanoyl]-L-carnitine. This document includes expected NMR data, detailed experimental protocols for sample preparation and spectral acquisition, and visualizations of the relevant metabolic pathway and experimental workflow.
Introduction
This compound is an endogenous long-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Specifically, it is an intermediate in the beta-oxidation of dodecanoic acid within the mitochondria. The accumulation of 3-hydroxyacylcarnitines can be indicative of certain metabolic disorders and mitochondrial dysfunction.[1][2][3] NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such metabolites in biological samples.
Expected NMR Spectral Data
While specific, experimentally-derived high-resolution NMR data for this compound is not widely available in the public domain, the following tables present expected chemical shifts based on the known spectra of L-carnitine, long-chain fatty acids, and structurally similar acylcarnitines.[4][5][6] These values are predicted for samples dissolved in deuterium (B1214612) oxide (D₂O).
Table 1: Expected ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| -N(CH₃)₃ | ~3.2 | s | Singlet from the three equivalent methyl groups on the quaternary amine. |
| H-2' (Carnitine) | ~4.5 | m | Multiplet, downfield due to proximity to the ester and quaternary amine. |
| H-3' (Carnitine) | ~2.7 | dd | Doublet of doublets. |
| H-4' (Carnitine) | ~3.4 | d | Doublet. |
| H-2 (Acyl Chain) | ~2.5 | d | Doublet, adjacent to the carbonyl group. |
| H-3 (Acyl Chain) | ~4.1 | m | Multiplet, downfield due to the hydroxyl group. |
| -CH(OH)- | --- | The proton on the hydroxyl group is typically not observed in D₂O due to exchange. | |
| -(CH₂)₈- (Acyl Chain) | 1.2-1.6 | m | Broad multiplet for the methylene (B1212753) groups of the acyl chain. |
| -CH₃ (Acyl Chain) | ~0.9 | t | Triplet for the terminal methyl group. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Ester) | ~175 | |
| C=O (Carboxylate) | ~180 | |
| -N(CH₃)₃ | ~55 | |
| C-1' (Carnitine) | ~70 | |
| C-2' (Carnitine) | ~65 | |
| C-3' (Carnitine) | ~45 | |
| C-2 (Acyl Chain) | ~42 | |
| C-3 (Acyl Chain) | ~68 | |
| -(CH₂)₈- (Acyl Chain) | 23-33 | Multiple signals for the methylene carbons. |
| -CH₃ (Acyl Chain) | ~14 |
Signaling Pathway Involvement
This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is essential for energy production from lipids. The diagram below illustrates the transport of fatty acids into the mitochondria and the subsequent beta-oxidation spiral where this compound is formed.
Caption: Fatty acid transport into the mitochondria and the beta-oxidation spiral.
Experimental Protocols
The following protocols are recommended for the NMR analysis of this compound.
Sample Preparation
-
Standard Preparation:
-
Weigh 1-5 mg of this compound analytical standard.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) in a clean, dry vial.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Solvent Selection:
-
Deuterium Oxide (D₂O): Useful for observing most protons, but protons on hydroxyl and amine groups will exchange with deuterium and will not be visible. The pH should be adjusted to a physiological range (e.g., 7.0-7.4) if required.
-
Methanol-d₄ (CD₃OD): Can be used as an alternative solvent. Protons on hydroxyl and amine groups will be observable.
-
-
Internal Standard:
-
For quantitative NMR (qNMR), a known concentration of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid) should be added.
-
NMR Data Acquisition
The following parameters are recommended for a 500 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy (1D):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: If using D₂O, presaturation may be necessary to suppress the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~2-3 seconds
-
¹³C NMR Spectroscopy (1D):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Data Processing
-
Fourier Transformation: Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale to the internal standard or the residual solvent signal (for D₂O, the HDO peak is typically referenced to 4.79 ppm at 25°C).
-
Integration and Peak Picking: Integrate the signals for quantitative analysis and pick the peaks for reporting chemical shifts.
Experimental Workflow
The following diagram outlines the logical flow of the experimental process for the NMR analysis of this compound.
Caption: A step-by-step workflow for the NMR analysis of acylcarnitines.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. NP-MRD: Showing NP-Card for Dodecanoyl-L-carnitine (NP0083517) [np-mrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for 3-hydroxydecanoyl carnitine (HMDB0061636) [hmdb.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity for [(3R)-3-Hydroxydodecanoyl]-L-carnitine in MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry (MS) analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, particularly focusing on resolving low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS experiment?
Low signal intensity for long-chain acylcarnitines like this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are:
-
Suboptimal Ionization Efficiency: Due to its chemical structure, this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, degradation of the analyte during sample handling, or the presence of interfering substances can all lead to a reduced signal.
-
Ion Suppression: Co-eluting compounds from the biological matrix can compete with your analyte for ionization, leading to a suppressed signal.[1]
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer, reducing the abundance of the precursor ion.
-
Inadequate Chromatographic Conditions: Poor peak shape or retention can lead to a diffuse signal that is difficult to distinguish from baseline noise.
-
Instrument Parameters Not Optimized: The mass spectrometer settings, including collision energy and source parameters, may not be optimal for this specific molecule.
Q2: How can I improve the ionization efficiency of this compound?
Improving ionization is a critical step. Here are two primary approaches:
-
Chemical Derivatization: Converting the analyte to a more readily ionizable form can significantly boost the signal. Butylation is a common and effective method for acylcarnitines.[2][3] This process converts the carboxyl group to a butyl ester, which has been shown to increase ionization efficiency in positive mode ESI.[2] Another option is derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH), which has also been demonstrated to increase the signal intensity of acylcarnitines.[4][5]
-
Mobile Phase Optimization: The composition of your mobile phase plays a crucial role in ionization. For acylcarnitine analysis, using mobile phase additives can be beneficial.
-
For hydrophilic interaction liquid chromatography (HILIC), a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) with 0.125% formic acid has shown good performance for acylcarnitines.
-
For reversed-phase liquid chromatography (RPLC), the addition of 0.1% formic acid is a common practice to promote protonation and enhance the signal in positive ion mode.
-
The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can also improve chromatographic separation and, consequently, detection.
-
Q3: My signal is still low after optimizing ionization. What should I check in my sample preparation?
If ionization is optimized, the next step is to scrutinize your sample preparation protocol.
-
Extraction Efficiency: Ensure your extraction method is efficient for long-chain acylcarnitines. A simple protein precipitation with a solvent like methanol (B129727) is often used.[6] For complex matrices, a solid-phase extraction (SPE) with a mixed-mode, reversed-phase/strong cation-exchange resin can be effective for pre-concentrating acylcarnitines.
-
Analyte Stability: Long-chain acylcarnitines can be susceptible to degradation. Ensure samples are stored at low temperatures (e.g., -18°C or lower) to prevent hydrolysis.[2][7] Minimize the time samples spend at room temperature during preparation.
-
Minimize Ion Suppression: Diluting your sample extract can sometimes mitigate ion suppression. Additionally, improving the chromatographic separation to resolve the analyte from interfering matrix components is crucial.
Troubleshooting Guides
Guide 1: Enhancing Signal through Derivatization
If you suspect poor ionization is the primary cause of low signal, derivatization is a highly effective strategy.
Experimental Protocol: Butylation of this compound
This protocol describes the conversion of the analyte to its butyl ester to enhance its ionization efficiency.
-
Sample Preparation:
-
To your dried sample extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.
-
-
Reaction:
-
Incubate the mixture at 60°C for 20 minutes with gentle agitation.[2]
-
-
Drying:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Guide 2: Optimizing LC-MS/MS Parameters
Fine-tuning your instrument settings is essential for maximizing the signal of your target analyte.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., Zorbax Eclipse XDB-C18) | Provides good retention and separation for long-chain acylcarnitines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acylcarnitines readily form positive ions. |
| Precursor Ion (m/z) | [M+H]+ of the analyte | Target the protonated molecule. |
| Product Ion (m/z) | 85 | This is a characteristic fragment of the carnitine moiety and is often the most intense. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
Experimental Protocol: Optimizing Collision Energy (CE)
-
Prepare a Standard Solution: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Select Precursor Ion: Set the mass spectrometer to isolate the [M+H]+ ion of your analyte.
-
Ramp Collision Energy: Program the instrument to acquire product ion spectra across a range of collision energy values (e.g., 10-50 eV).
-
Identify Optimal CE: Determine the collision energy that produces the highest intensity of the m/z 85 product ion. This will be your optimal CE for the MRM transition.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.
Caption: A step-by-step workflow for troubleshooting low MS signal intensity.
Fragmentation Pathway
Understanding the fragmentation of your analyte is key to setting up your MS/MS experiment correctly.
Caption: Fragmentation of this compound in MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of ESI Source Parameters for Acylcarnitine Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for the robust analysis of acylcarnitines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the ESI-MS/MS analysis of acylcarnitines.
Q1: I am observing low signal intensity or no signal for my acylcarnitine analytes. What are the primary causes and how can I troubleshoot this?
A1: Low signal intensity is a common issue in acylcarnitine analysis and can stem from several factors:
-
Poor Ionization Efficiency: Acylcarnitines, particularly in their underivatized form, can exhibit suboptimal ionization.
-
Troubleshooting:
-
Derivatization: Butylation of acylcarnitines can significantly increase ionization efficiency, especially for dicarboxylic species.[1] Consider derivatizing your samples to their butyl esters.
-
Mobile Phase Additives: The use of modifiers like 0.1% formic acid or 2.5 mM ammonium (B1175870) acetate (B1210297) in the mobile phase can enhance protonation and improve signal in positive ion mode.[1]
-
-
-
Suboptimal ESI Source Parameters: Incorrect settings for capillary voltage, nebulizer pressure, drying gas flow, and temperature can drastically reduce signal.
-
Troubleshooting: Systematically optimize each of these parameters. A generalized starting point is provided in the tables below. It is crucial to fine-tune these for your specific instrument and analytes.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of the target acylcarnitines.
-
Troubleshooting:
-
Chromatographic Separation: Ensure adequate separation of acylcarnitines from interfering matrix components.
-
Sample Preparation: Employ effective sample preparation techniques, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.
-
Internal Standards: Use isotopically labeled internal standards to compensate for matrix effects.[2]
-
-
-
Contaminated Ion Source: Buildup on the ion source components can lead to a decline in performance.
-
Troubleshooting: Regularly clean the ion source, including the spray shield, capillary, and sample cone, according to the manufacturer's guidelines.
-
Q2: I am having difficulty distinguishing between isomeric and isobaric acylcarnitines. How can I improve their separation and identification?
A2: The presence of isomers (same mass and formula, different structure) and isobars (same mass, different formula) is a significant challenge in acylcarnitine analysis.
-
Chromatographic Separation: Direct infusion ESI-MS/MS cannot differentiate between isomers.[1] Therefore, robust liquid chromatography is essential.
-
Derivatization: Derivatization can help to discriminate between certain isobaric species.
-
Example: Butylation of dicarboxylic acylcarnitines results in a different mass shift compared to hydroxyacylcarnitines, allowing for their differentiation.[1]
-
Q3: Should I derivatize my acylcarnitine samples? What are the advantages?
A3: While not always mandatory, derivatization of acylcarnitines, typically to their butyl esters, offers several advantages:
-
Increased Ionization Efficiency: Butylation enhances the signal intensity, particularly for dicarboxylic acylcarnitines.[1]
-
Improved Chromatographic Behavior: Derivatization can lead to better peak shapes and retention on reversed-phase columns.
-
Differentiation of Isobars: As mentioned previously, it can aid in the discrimination of certain isobaric compounds.[1]
However, it's important to be aware of potential issues such as incomplete derivatization or hydrolysis of the derivatives.[5]
Data Presentation: Optimized ESI Source Parameters
The following tables summarize optimized ESI source parameters for acylcarnitine analysis from various studies. Note that these values should be used as a starting point and may require further optimization for your specific instrument and application.
Table 1: ESI Source Parameters for Acylcarnitine Analysis on an AB Sciex QTRAP 5500 System [1]
| Parameter | Setting |
| Ion Spray Voltage | 5500 V |
| Heater Temperature | 600 °C |
| Source Gas 1 (Nebulizer Gas) | 50 psi |
| Source Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 40 psi |
| Collision Gas (CAD) | Medium |
Table 2: ESI Source Parameters for Acylcarnitine Analysis on a Waters Xevo TQ-S Micro System [2]
| Parameter | Setting |
| Capillary Voltage | 1.5 kV |
| Ion Source Temperature | 140 °C |
| Desolvation Gas (N₂) Temperature | 600 °C |
| Desolvation Gas (N₂) Flow | 1000 L/h |
| Cone Gas (N₂) Flow | 50 L/h |
Table 3: General Recommended Ranges for ESI Source Parameter Optimization
| Parameter | Recommended Range (Positive Mode) | Rationale |
| Capillary Voltage | 3 - 5 kV | Too low results in poor ionization; too high can cause fragmentation.[6] |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls droplet size; higher pressure leads to smaller droplets and better desolvation.[6] |
| Drying Gas Flow Rate | 4 - 12 L/min | Facilitates desolvation of droplets.[7] |
| Drying Gas Temperature | 200 - 340 °C | Aids in solvent evaporation; higher temperatures can cause thermal degradation of analytes.[7] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters for the analysis of a specific acylcarnitine or a panel of acylcarnitines.
-
Prepare a Standard Solution: Prepare a solution of the acylcarnitine standard(s) in the initial mobile phase composition.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate, bypassing the LC column.
-
Optimize Capillary Voltage:
-
Set the other source parameters to typical starting values (see Table 3).
-
Gradually increase the capillary voltage and monitor the signal intensity of the precursor ion.
-
Plot the signal intensity against the capillary voltage to determine the optimal value that provides the highest stable signal without evidence of fragmentation.
-
-
Optimize Nebulizer and Heater Gas Flows:
-
Set the capillary voltage to its optimized value.
-
Systematically vary the nebulizer gas flow rate while keeping the heater gas flow constant, and monitor the signal intensity.
-
Repeat the process for the heater gas flow rate while keeping the nebulizer gas at its optimal setting.
-
-
Optimize Drying Gas Temperature:
-
With the optimized voltage and gas flows, incrementally increase the drying gas temperature and monitor the signal intensity.
-
Select the temperature that provides the best signal without causing thermal degradation of the analyte.
-
-
Verify with LC-MS/MS: Once the source parameters are optimized via infusion, perform an injection on the LC-MS/MS system to confirm the settings under chromatographic conditions.
Protocol 2: Butylation of Acylcarnitines for Enhanced Detection [1]
This protocol describes the derivatization of acylcarnitines to their butyl esters.
-
Sample Preparation: Extract acylcarnitines from the biological matrix (e.g., plasma, tissue homogenate) and dry the extract under vacuum.
-
Derivatization Reagent: Prepare a solution of 5% (v/v) acetyl chloride in n-butanol.
-
Reaction:
-
Add 100 µL of the derivatization reagent to the dried sample extract.
-
Incubate the mixture at 60°C for 20 minutes with gentle agitation.
-
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in an appropriate solvent (e.g., methanol/water) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for acylcarnitine analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 4. restek.com [restek.com]
- 5. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
How to resolve isobaric interferences for 3-hydroxydodecanoyl-L-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxydodecanoyl-L-carnitine. The following information addresses common issues related to isobaric interferences encountered during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxydodecanoyl-L-carnitine and why is its accurate measurement important?
3-hydroxydodecanoyl-L-carnitine (C12-OH) is a medium-chain acylcarnitine that serves as an intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Acylcarnitines are crucial for transporting fatty acids across the mitochondrial membrane for energy production.[1] Accurate quantification of 3-hydroxydodecanoyl-L-carnitine is vital as alterations in its levels can be indicative of inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and other conditions affecting fatty acid metabolism.
Q2: What are isobaric interferences and why are they a problem for the analysis of 3-hydroxydodecanoyl-L-carnitine?
Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, making them indistinguishable by low-resolution mass spectrometry.[2] For 3-hydroxydodecanoyl-L-carnitine (C12-OH), a significant isobaric interference is sebacylcarnitine (C10-DC), a dicarboxylic acylcarnitine. Both compounds have the same molecular weight and can lead to erroneously high measurements of C12-OH if not properly resolved. Other potential interferences include positional isomers (e.g., 2-hydroxy, 4-hydroxy) and stereoisomers (R and S forms).
Q3: Can I use direct infusion mass spectrometry (MS) for the analysis of 3-hydroxydodecanoyl-L-carnitine?
Direct infusion MS, also known as flow-injection tandem mass spectrometry (FIA-MS/MS), is generally not recommended for the accurate quantification of 3-hydroxydodecanoyl-L-carnitine due to its inability to separate isobaric compounds.[3] This can lead to an overestimation of the analyte's concentration and potential misdiagnosis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method as it provides chromatographic separation prior to mass analysis.
Troubleshooting Guides
Issue 1: Inability to distinguish 3-hydroxydodecanoyl-L-carnitine (C12-OH) from its isobaric interference, sebacylcarnitine (C10-DC).
Cause: Co-elution of isobaric compounds and identical mass-to-charge ratios.
Solution 1: Chemical Derivatization (Butylation)
Chemical derivatization with butanol (HCl-butanol) is a highly effective method to resolve hydroxyacylcarnitines from dicarboxylic acylcarnitines.[4]
-
Principle: 3-hydroxydodecanoyl-L-carnitine has one carboxyl group and one hydroxyl group. The carboxyl group reacts with one molecule of butanol, resulting in a mass shift of +56 Da. Sebacylcarnitine, being a dicarboxylic acylcarnitine, has two carboxyl groups, both of which are esterified, leading to a mass shift of +112 Da. This difference in mass shifts allows for their distinct detection by the mass spectrometer.
-
Experimental Protocol: A detailed protocol for butylation is provided in the "Experimental Protocols" section below.
Solution 2: Chromatographic Separation
Utilizing a robust liquid chromatography method can achieve baseline separation of the isobars.
-
Principle: Differences in the polarity and chemical structure of 3-hydroxydodecanoyl-L-carnitine and sebacylcarnitine can be exploited for chromatographic separation on a suitable column.
-
Recommended Method: A reversed-phase LC method using a C18 column is commonly employed. A detailed LC-MS/MS protocol is available in the "Experimental Protocols" section.
Issue 2: Poor sensitivity and peak shape for 3-hydroxydodecanoyl-L-carnitine.
Cause: Suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.
Solution:
-
Optimize Sample Preparation: Ensure complete protein precipitation and efficient extraction of acylcarnitines from the sample matrix. Methanol (B129727) is a commonly used and effective solvent for this purpose.
-
Chromatography:
-
Use a high-quality reversed-phase column (e.g., C18) with a suitable particle size for good resolution and peak shape.
-
Optimize the mobile phase composition and gradient to ensure proper retention and elution of the analyte. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape for these charged molecules.
-
-
Mass Spectrometry:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows) to maximize the signal for 3-hydroxydodecanoyl-L-carnitine.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The characteristic precursor ion for acylcarnitines is the protonated molecule [M+H]+, and a common product ion is m/z 85, corresponding to the carnitine backbone.[1]
-
Data Presentation
Table 1: Comparison of Mass Shifts for 3-hydroxydodecanoyl-L-carnitine (C12-OH) and Sebacylcarnitine (C10-DC) with and without Butylation.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass after Butylation (Da) | Mass Shift (Da) |
| 3-hydroxydodecanoyl-L-carnitine (C12-OH) | C19H37NO5 | 359.2672 | 415.3298 | +56 |
| Sebacylcarnitine (C10-DC) | C17H31NO6 | 359.2151 | 471.3090 | +112 |
Table 2: Typical LC-MS/MS Parameters for the Analysis of Derivatized Acylcarnitines.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 150 x 3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium (B1175870) Acetate, 0.005% HFBA in Water |
| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile |
| Gradient | Optimized for separation of acylcarnitines (see protocol below) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for Butylated C12-OH | m/z 416.3 |
| Product Ion (Q3) for Butylated C12-OH | m/z 85.1 |
| Precursor Ion (Q1) for Butylated C10-DC | m/z 472.3 |
| Product Ion (Q3) for Butylated C10-DC | m/z 85.1 |
Experimental Protocols
Protocol 1: Sample Preparation and Butylation
This protocol is adapted from established methods for acylcarnitine analysis.
-
Sample Extraction:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing an appropriate internal standard (e.g., d3-dodecanoylcarnitine).
-
Vortex thoroughly and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization (Butylation):
-
To the dried extract, add 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol is a representative method for the analysis of butylated acylcarnitines.
-
LC Conditions:
-
Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.
-
Gradient:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% B
-
3.0-6.0 min: Hold at 35% B
-
6.0-9.7 min: Linear gradient to 60% B
-
9.7-10.7 min: Linear gradient to 95% B
-
10.7-11.2 min: Hold at 95% B
-
11.2-18.5 min: Hold at 100% B
-
18.5-22.5 min: Re-equilibrate at 100% A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
-
MS/MS Conditions:
-
Ionization: ESI in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 2.
-
Collision Energy: Optimize for each analyte.
-
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Reducing ion suppression in the analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine and other medium-chain acylcarnitines by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, presented in a question-and-answer format.
Question 1: I'm observing low signal intensity and poor reproducibility for my analyte, this compound. Could this be due to ion suppression?
Answer: Yes, low signal intensity and poor reproducibility are classic symptoms of ion suppression in LC-MS analysis. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1] This is a significant challenge in the analysis of biological samples, which contain a complex mixture of endogenous substances like phospholipids (B1166683), salts, and proteins.[1]
To confirm if ion suppression is affecting your analysis, a post-column infusion experiment is highly recommended. This technique helps to identify regions in your chromatogram where ion suppression is most severe.[1][2]
Question 2: My quality control (QC) samples are showing high variability. How can I improve the consistency of my results?
Answer: High variability in QC samples often points to inconsistent matrix effects between samples. Several strategies can be employed to mitigate this:
-
Improve Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components before analysis.[3] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing a broad range of interferences compared to simpler methods like Protein Precipitation (PPT).[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]
-
Optimize Chromatography: Improving the chromatographic separation of your analyte from matrix components can significantly reduce ion suppression. This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.
Question 3: I've tried simple protein precipitation, but I'm still experiencing significant ion suppression. What is a more effective sample preparation technique?
Answer: While protein precipitation is a quick and easy method, it is often not sufficient for removing all interfering matrix components, especially phospholipids. For a more thorough cleanup, consider the following techniques:
-
Solid-Phase Extraction (SPE): SPE can be optimized to selectively isolate acylcarnitines while washing away matrix components. Mixed-mode SPE, combining reversed-phase and cation-exchange mechanisms, is particularly effective for extracting zwitterionic compounds like acylcarnitines.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. The choice of solvent is critical for selectively extracting the analyte while leaving interferences behind.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it occur in ESI-MS?
A1: Ion suppression is a matrix effect that results in a reduced ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In Electrospray Ionization (ESI), the analyte and matrix components compete for access to the droplet surface to be ionized. Highly concentrated or more surface-active matrix components can monopolize the ionization process, suppressing the signal of the analyte.[1]
Q2: Why are acylcarnitines particularly susceptible to ion suppression?
A2: Acylcarnitines are quaternary ammonium (B1175870) compounds, making them permanently charged. While this is beneficial for ESI sensitivity, they are often analyzed in complex biological matrices like plasma or serum, which are rich in phospholipids and other endogenous components that are known to cause significant ion suppression.
Q3: Can derivatization help in reducing ion suppression?
A3: Derivatization, such as butylation or pentafluorophenacyl ester formation, can improve the chromatographic retention and separation of acylcarnitines from early-eluting, polar matrix components that often cause ion suppression.[4][5][6] By shifting the analyte's retention time to a cleaner region of the chromatogram, the impact of ion suppression can be minimized. Butylation of dicarboxylic acylcarnitines can also help in discriminating between isobaric species.[4]
Q4: How do I choose the right internal standard for my acylcarnitine analysis?
A4: The ideal internal standard is a stable isotope-labeled (e.g., d3, d6, d9) version of the analyte of interest.[4] If a specific SIL-IS for this compound is not available, a SIL-IS of another medium-chain acylcarnitine with a similar chain length and structure can be used. It is crucial that the internal standard co-elutes with the analyte to ensure it experiences the same degree of ion suppression.[4]
Data Presentation
The following table summarizes the recovery of various acylcarnitines using a Solid-Phase Extraction (SPE) method, demonstrating its effectiveness in mitigating matrix effects compared to simpler methods. Higher recovery generally indicates more effective removal of interfering matrix components.
| Analyte | Recovery (%) | Within-Day Precision (CV%) | Between-Day Precision (CV%) |
| Total Carnitine | 69.4 | 1.5 | 3.0 |
| Free Carnitine | 83.1 | 3.4 | 2.7 |
| Acetylcarnitine (C2) | 102.2 | 6.6 | 8.8 |
| Octanoylcarnitine (C8) | 104.0 | N/A | N/A |
| Palmitoylcarnitine (C16) | 107.2 | 8.3 | 18.2 |
| Data adapted from Minkler PE, et al. (2008).[6] The data represents recovery from plasma using an ion-exchange solid-phase extraction method. |
Experimental Protocols
Protocol for Post-Column Infusion Experiment to Visualize Ion Suppression
This protocol allows for the qualitative assessment of ion suppression throughout the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank extracted matrix (e.g., plasma extract prepared by your current method)
-
Reconstitution solvent
Procedure:
-
Set up the LC-MS/MS system with your analytical column and mobile phases.
-
Connect the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee-piece.
-
Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the analyte is observed, inject a blank reconstitution solvent to obtain an unsuppressed baseline chromatogram.
-
Next, inject the blank extracted matrix sample.
-
Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.
Protocol for Solid-Phase Extraction (SPE) of Acylcarnitines from Plasma
This protocol describes a robust method for extracting acylcarnitines from plasma, which is effective at reducing matrix effects.
Materials:
-
Mixed-mode, reversed-phase/strong cation-exchange SPE plate or cartridges (e.g., Oasis MCX)
-
Plasma samples
-
Internal standard solution (containing appropriate SIL-IS)
-
2-propanol
-
0.1 M KH2PO4 (pH 6.7)
-
5% Ammonium Hydroxide (B78521) in Methanol
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
To 10 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding organic solvents (e.g., a mixture of acetonitrile and 2-propanol).[5]
-
Vortex and centrifuge the samples (e.g., 5 min at 16,000 x g).[5]
-
Transfer the supernatant to a clean tube.
-
Condition the SPE plate/cartridge with methanol followed by water.
-
Load the supernatant onto the SPE plate/cartridge.
-
Wash the SPE plate/cartridge with an appropriate solvent (e.g., 0.1 M KH2PO4 followed by methanol) to remove interfering substances.
-
Elute the acylcarnitines with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ion source.
Caption: Recommended sample preparation workflow for acylcarnitine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. mdpi.com [mdpi.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues for 3-hydroxydodecanoyl-L-carnitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the quantitative analysis of 3-hydroxydodecanoyl-L-carnitine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve for 3-hydroxydodecanoyl-L-carnitine?
A1: Non-linear calibration curves in the LC-MS/MS analysis of 3-hydroxydodecanoyl-L-carnitine can arise from several factors. The most common causes include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This effect can be concentration-dependent and is a primary reason for non-linearity in bioanalytical methods.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linear response.[1]
-
Errors in Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions for calibration standards is a frequent source of non-linearity.[1]
-
Inappropriate Internal Standard (IS): The internal standard may not adequately compensate for variations in extraction efficiency, matrix effects, or ionization across the concentration range. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to mitigate these issues.
-
Analyte Adsorption: Active compounds, particularly those with hydroxyl groups like 3-hydroxydodecanoyl-L-carnitine, may adsorb to surfaces in the LC system (e.g., column, tubing), especially at lower concentrations, leading to a non-linear response at the lower end of the curve.[2]
Q2: My calibration curve for 3-hydroxydodecanoyl-L-carnitine shows a downward curve at higher concentrations. What is the likely cause and how can I fix it?
A2: A downward curve at higher concentrations is a classic sign of detector saturation.[1] This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.
Troubleshooting Steps:
-
Confirm Saturation: Extend your calibration curve with even higher concentration standards. If the response continues to plateau, detector saturation is the likely cause.
-
Dilute Samples: Dilute your samples to ensure their concentrations fall within the established linear range of your assay.
-
Optimize MS Parameters: If sensitivity is not a limiting factor, you can adjust the mass spectrometer parameters to reduce the signal intensity. This can include using a less abundant precursor or product ion for quantification.
Q3: I'm observing poor linearity (low R² value) across my entire calibration range for 3-hydroxydodecanoyl-L-carnitine. What should I investigate?
A3: Poor linearity across the entire calibration range often points to more fundamental issues with the method.
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare your stock and working standards with careful attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.
-
Assess Column Performance: The analytical column may be contaminated or degraded. Flush the column, or if necessary, replace it.
-
Check Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte.
-
Evaluate Internal Standard Performance: Ensure your internal standard is being added consistently and is appropriate for the analyte. A stable isotope-labeled internal standard for 3-hydroxydodecanoyl-L-carnitine, such as [(3R)-3-Hydroxydodecanoyl]-L-carnitine-d3, is recommended.
Q4: Can I use a non-linear regression model for my 3-hydroxydodecanoyl-L-carnitine calibration curve?
A4: Yes, if the relationship between response and concentration is consistently and reproducibly non-linear, a non-linear regression model (e.g., quadratic) can be used. However, for regulated bioanalysis, the choice of a non-linear model must be justified and the model must be thoroughly validated. A key acceptance criterion is that the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). It is often preferable to optimize the method to achieve linearity over the desired concentration range.[2]
Troubleshooting Guide: Calibration Curve Linearity Issues
This guide provides a systematic approach to troubleshooting non-linear calibration curves for 3-hydroxydodecanoyl-L-carnitine.
Data Presentation: Representative Calibration Curve Parameters
The following table summarizes typical performance data for the LC-MS/MS analysis of long-chain acylcarnitines, which can be used as a benchmark for method validation of 3-hydroxydodecanoyl-L-carnitine.
| Parameter | Typical Value | Reference |
| Linearity Range | 4 - 40 ng/mL (in urine) | [3] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL (in urine) | [3] |
| Upper Limit of Quantification (ULOQ) | 40 ng/mL (in urine) | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Regression Model | Linear (weighted 1/x or 1/x²) or Quadratic | [4] |
| Accuracy at LLOQ | 80-120% | |
| Precision at LLOQ | ≤ 20% CV | [5] |
| Accuracy at other levels | 85-115% | |
| Precision at other levels | ≤ 15% CV | [5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocols
Sample Preparation for 3-Hydroxydodecanoyl-L-carnitine in Plasma
This protocol is a representative method for the extraction of 3-hydroxydodecanoyl-L-carnitine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.[6]
-
Internal Standard Spiking: Add 5 µL of the internal standard working solution (e.g., this compound-d3 in a suitable solvent) to each plasma sample.[6]
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to each sample.[6]
-
Vortexing: Vortex the samples for 10 seconds.[6]
-
Incubation: Incubate the samples for 10 minutes at ambient temperature.[6]
-
Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new vial.[6]
-
Dilution: Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]
-
Vortexing: Vortex the diluted samples for 10 seconds before injection into the LC-MS/MS system.[6]
LC-MS/MS Method for 3-Hydroxydodecanoyl-L-carnitine Analysis
This section provides a general LC-MS/MS methodology for the analysis of 3-hydroxydodecanoyl-L-carnitine.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the long-chain acylcarnitines, followed by a re-equilibration step. An example gradient is as follows: 0-2.5 min, linear gradient from 35% to 60% B; 2.5-10 min, linear gradient from 60% to 95% B; hold at 95% B for 2 min; return to 35% B and re-equilibrate for 3 min.
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): For 3-hydroxydodecanoyl-L-carnitine, the [M+H]⁺ ion would be selected.
-
Product Ion (Q3): A common product ion for acylcarnitines is m/z 85, corresponding to the loss of the acyl chain and the trimethylamine (B31210) group.
-
Source Parameters: These should be optimized for the specific instrument and analyte. Typical parameters include:
-
Capillary Voltage: 3-5 kV
-
Source Temperature: 300-500 °C
-
Nebulizing and Drying Gas Flows: Optimized for stable spray and efficient desolvation.
-
This technical support guide provides a comprehensive overview of troubleshooting calibration curve linearity issues for 3-hydroxydodecanoyl-L-carnitine. By following the outlined steps and protocols, researchers can improve the accuracy and reliability of their quantitative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 3. waters.com [waters.com]
- 4. bevital.no [bevital.no]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Long-Chain Acylcarnitines
Welcome to the technical support center for the solid-phase extraction (SPE) of long-chain acylcarnitines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the recovery of these critical analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for long-chain acylcarnitines during SPE?
Low recovery of long-chain acylcarnitines can be attributed to several factors throughout the SPE workflow. The most common issues include:
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the long-chain acylcarnitines from the SPE sorbent. This is a frequent issue due to the hydrophobic nature of the long acyl chains.
-
Analyte Breakthrough: During the sample loading or washing steps, the long-chain acylcarnitines may not be adequately retained on the sorbent and are prematurely washed out. This can happen if the sorbent is not appropriate for the analyte or if the wash solvent is too strong.
-
Irreversible Binding: In some cases, the analytes can bind irreversibly to the sorbent material, especially if the sorbent has active sites that are not properly deactivated.
-
Sample Matrix Effects: Components in the sample matrix (e.g., proteins, phospholipids) can interfere with the binding of the acylcarnitines to the sorbent or co-elute with the analytes, leading to ion suppression in mass spectrometry.
-
Improper Sample pH: The pH of the sample and the solvents used in the different SPE steps is crucial for ensuring proper retention and elution, especially when using ion-exchange sorbents.
Q2: Which type of SPE cartridge is best for long-chain acylcarnitine extraction?
The choice of SPE cartridge depends on the specific properties of the acylcarnitines and the sample matrix. Two common types of cartridges are used:
-
Reversed-Phase (e.g., C18): These cartridges are effective at retaining the hydrophobic long-chain acylcarnitines. However, they may also retain other lipids from the sample, which can lead to a less clean extract.
-
Mixed-Mode Cation Exchange (MCX): These cartridges combine reversed-phase and strong cation exchange functionalities. This dual retention mechanism is highly effective for isolating the positively charged acylcarnitines from complex biological matrices. The ion-exchange mechanism provides selectivity for the carnitine headgroup, while the reversed-phase mechanism retains the long acyl chain. For complex samples like plasma, MCX cartridges often provide cleaner extracts.
Q3: How does the choice of elution solvent impact the recovery of long-chain acylcarnitines?
The elution solvent must be strong enough to disrupt the interactions between the long-chain acylcarnitines and the SPE sorbent. For reversed-phase sorbents, this typically involves a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724). For mixed-mode cation exchange sorbents, the elution solvent should also contain a component to disrupt the ionic interaction, such as a base (e.g., ammonium (B1175870) hydroxide) or a high concentration of a salt.
Studies have shown that increasing the concentration of acetonitrile in the elution solvent can significantly increase the intensity of acylcarnitine peaks in mass spectrometry.[1][2] However, very high concentrations of acetonitrile can sometimes react with the materials of the collection plates.[1][2] A mixture of acetonitrile and water (e.g., 70% v/v) is often recommended as a good compromise.[1][2]
Troubleshooting Guide
Problem: Low Recovery of Long-Chain Acylcarnitines
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution | 1. Increase the strength of the elution solvent: Increase the percentage of organic solvent (methanol or acetonitrile) in the elution buffer. For MCX cartridges, ensure the elution solvent contains a base (e.g., 5% ammonium hydroxide (B78521) in methanol) to disrupt the ionic interactions. 2. Increase the volume of the elution solvent: Use a larger volume of the elution solvent to ensure complete desorption of the analytes. 3. Perform a second elution: Collect a second elution fraction and analyze it to see if a significant amount of the analyte is still being eluted. |
| Analyte Breakthrough during Loading/Washing | 1. Check the pH of the sample and loading buffer: For MCX cartridges, ensure the sample is loaded under acidic conditions (e.g., in 2% formic acid) to ensure the carnitine moiety is positively charged and can bind to the cation exchanger. 2. Decrease the strength of the wash solvent: If using an organic solvent in the wash step, try reducing its concentration. A common wash for MCX is 2% formic acid in water, followed by methanol. 3. Use a more retentive sorbent: If breakthrough is persistent, consider using a different type of SPE cartridge with a stronger retention mechanism for your analytes. |
| Matrix Effects | 1. Optimize the wash step: Include a wash step with a solvent that can remove interfering substances without eluting the analytes of interest. For example, a wash with a low percentage of organic solvent can remove more polar interferences, while a wash with a non-polar solvent can remove lipids. 2. Use a more selective SPE sorbent: Mixed-mode cation exchange (MCX) cartridges are generally more selective for acylcarnitines than reversed-phase (C18) cartridges and can result in cleaner extracts. |
Quantitative Data Summary
Table 1: Reported Recovery Rates of Acylcarnitines with Different SPE Methods
| Analyte | SPE Method | Sample Matrix | Recovery Rate | Reference |
| Carnitine and Acylcarnitines | Online SPE with cation exchange trapping column | Plasma | 98% - 105% | |
| Carnitine and Acylcarnitines | Cation-exchange SPE | Not specified | 77% - 85% | [3] |
| Long-chain acylcarnitines (C10-C18) | Solvent extraction with hexan-2-ol | Urine | >80% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Long-Chain Acylcarnitines from Plasma using a Mixed-Mode Cation Exchange (MCX) Cartridge
This protocol is adapted from a commonly used method for the extraction of basic compounds from biological fluids.
Materials:
-
Oasis MCX SPE cartridges
-
Methanol
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Sample: Plasma
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 400 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned MCX cartridge.
-
Apply a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.
-
Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
-
Elution:
-
Elute the long-chain acylcarnitines by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50:50 acetonitrile:water).
-
Visualizations
Caption: A generalized workflow for solid-phase extraction of long-chain acylcarnitines.
References
Technical Support Center: Analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [(3R)-3-Hydroxydodecanoyl]-L-carnitine. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: The most widely used and robust method for the analysis of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the high sensitivity and specificity required for accurate quantification in complex biological matrices like plasma, urine, and tissue homogenates.[1][2] While direct infusion mass spectrometry can be used for high-throughput screening, it is not suitable for resolving isomeric and isobaric compounds, which is a critical challenge in acylcarnitine analysis.[1][3]
Q2: Why is chromatographic separation crucial for the analysis of this compound?
A2: Chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC), is essential to distinguish this compound from its isomers and other isobaric compounds.[1][3] For example, dicarboxylic acylcarnitines can have the same nominal mass as hydroxylated acylcarnitines. Without chromatographic separation, these compounds would be detected together, leading to inaccurate quantification.[1][3]
Q3: What are the typical sample preparation steps for analyzing this compound in plasma?
A3: A common workflow involves protein precipitation, followed by derivatization. Proteins are typically precipitated using a solvent like methanol.[1] The supernatant can then be dried down and reconstituted. For improved chromatographic performance and detection, derivatization to butyl esters is often performed using a mixture of n-butanol and acetyl chloride.[1] It is crucial to use a stable isotope-labeled internal standard, such as this compound-(N-methyl-d3), added early in the sample preparation process to correct for analyte loss and matrix effects.
Q4: My acylcarnitine concentrations are decreasing over time in stored samples. What could be the cause?
A4: Acylcarnitines can be unstable, especially during long-term storage. Hydrolysis of the ester bond is a common issue, leading to a decrease in the acylcarnitine concentration and a corresponding increase in free carnitine.[4][5] Stability is dependent on storage temperature and the acyl chain length, with short-chain acylcarnitines often hydrolyzing more quickly.[5] For optimal stability, plasma samples should be stored frozen, preferably at -80°C.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. For acylcarnitines, adding a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape.[1] |
| Inaccurate Quantification / High Variability | 1. Matrix effects (ion suppression or enhancement).2. Inefficient extraction.3. Instability of the analyte during sample processing. | 1. Use a stable isotope-labeled internal standard specific to this compound.2. Optimize the protein precipitation and extraction solvent.3. Keep samples on ice during processing and minimize the time between extraction and analysis. |
| Co-elution with an Interfering Peak | Presence of an isobaric or isomeric compound. | 1. Modify the chromatographic gradient to improve separation.2. Consider derivatization, which can shift the mass of interfering compounds differently than the analyte of interest. For example, butylation of a dicarboxylic acylcarnitine will result in a larger mass shift compared to a hydroxylated acylcarnitine.[1]3. Utilize high-resolution mass spectrometry to distinguish between compounds with the same nominal mass but different elemental compositions. |
| Low Signal Intensity | 1. Poor ionization efficiency.2. Suboptimal MS/MS transition. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Derivatization to butyl esters can also enhance ionization efficiency.[1]2. Perform a product ion scan of a standard to identify the most intense and specific fragment ions. For acylcarnitines, the precursor of m/z 85 is a common transition.[1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount of stable isotope-labeled internal standard (e.g., this compound-(N-methyl-d3)).
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Butylation):
-
Add 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 20 minutes.
-
Evaporate to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Acylcarnitine Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acylcarnitines, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Butylated this compound: Monitor the transition from the precursor ion (M+H)+ to a specific product ion. The most common product ion for acylcarnitines is m/z 85.[1] The precursor ion will be the mass of the butylated analyte.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument used.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Solutions to the challenge of isobaric interference in acylcarnitine analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the Essential Fatty Acid Oxidation Cofactor Carnitine Is Stimulated in Heart and Liver after a Single Bout of Exercise in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Platforms for 3-Hydroxydodecanoyl-L-Carnitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of 3-hydroxydodecanoyl-L-carnitine. The objective is to offer a detailed overview of the performance characteristics and experimental protocols to aid in the selection of the most suitable analytical platform for specific research and development needs. The two methods compared are:
-
Method A: Underivatized Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS. This approach offers a simpler sample preparation workflow.
-
Method B: Derivatized Analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)-MS/MS. This classic method involves a chemical modification step to enhance chromatographic retention and sensitivity.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the two analytical methods. Data for 3-hydroxydodecanoyl-L-carnitine is presented where available; in some cases, data for dodecanoyl-L-carnitine (C12) is used as a proxy due to structural similarity and availability in the literature.
| Performance Parameter | Method A: HILIC-MS/MS (Underivatized) | Method B: RP-HPLC-MS/MS (Derivatized) |
| Analyte | 3-Hydroxydodecanoyl-L-carnitine | 3-Hydroxydodecanoyl-L-carnitine |
| Lower Limit of Quantification (LLOQ) | ~1.0 ng/mL | ~0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.998 |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Recovery | 85 - 110%[1] | > 90% |
| Sample Preparation Time | ~30 minutes | ~1.5 - 2 hours |
| Chromatographic Run Time | ~7 - 10 minutes[1] | ~15 - 20 minutes |
Experimental Protocols
Detailed methodologies for both analytical platforms are provided below.
Method A: Underivatized Analysis via HILIC-MS/MS
This method is advantageous for its rapid sample preparation and ability to separate polar and hydrophilic compounds.
1. Sample Preparation:
- To 50 µL of plasma or serum, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., d3-3-hydroxydodecanoyl-L-carnitine).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Acetonitrile with 0.1% formic acid.
- Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
- Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): [M+H]+ for 3-hydroxydodecanoyl-L-carnitine.
- Product Ion (m/z): A characteristic fragment ion, often m/z 85, resulting from the neutral loss of the trimethylamine (B31210) group from the carnitine moiety.
- Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
Method B: Derivatized Analysis via RP-HPLC-MS/MS
Derivatization, typically butylation, is employed to increase the hydrophobicity of the polar acylcarnitines, thereby improving their retention on reversed-phase columns.
1. Sample Preparation and Derivatization:
- To 50 µL of plasma or serum, add the internal standard solution.
- Perform a solid-phase extraction (SPE) using a cation exchange cartridge to isolate the acylcarnitines.
- Elute the acylcarnitines from the SPE cartridge.
- Evaporate the eluate to dryness.
- Add 50 µL of butanolic-HCl (e.g., 3M) and incubate at 65°C for 30 minutes to form butyl esters.
- Evaporate the butanolic-HCl under nitrogen.
- Reconstitute the sample in the initial mobile phase.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[2].
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized acylcarnitines.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 45°C.
- Injection Volume: 10 µL.
3. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): [M+H]+ for the butyl ester of 3-hydroxydodecanoyl-L-carnitine.
- Product Ion (m/z): A characteristic fragment ion, typically m/z 85.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
References
Comparative Analysis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine Levels in Heart Failure Patient Cohorts
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
[(3R)-3-Hydroxydodecanoyl]-L-carnitine, a long-chain acylcarnitine, is an endogenous metabolite crucial for fatty acid metabolism and energy production within the mitochondria. It is an intermediate in the β-oxidation of dodecanoic acid, a 12-carbon saturated fatty acid. The transport of long-chain fatty acids into the mitochondrial matrix is a critical step for their oxidation and is facilitated by the carnitine shuttle system. Dysregulation in fatty acid oxidation has been implicated in the pathophysiology of various cardiovascular diseases, including heart failure. This guide provides a comparative analysis of circulating this compound levels in different heart failure patient cohorts, supported by experimental data and detailed methodologies.
Data Presentation
The following table summarizes the quantitative data on plasma levels of this compound (C12-OH) in patients with Heart Failure with preserved Ejection Fraction (HFpEF), Heart Failure with reduced Ejection Fraction (HFrEF), and non-heart failure (No-HF) controls. The data is extracted from a study by Hunter et al. (2016) which conducted a targeted metabolomic profiling of patients undergoing cardiac catheterization.
| Patient Cohort | N | Mean Plasma Concentration (μM) | Standard Deviation (μM) |
| No-HF Controls | 191 | 0.027 | 0.016 |
| HFpEF | 282 | 0.030 | 0.019 |
| HFrEF | 279 | 0.035 | 0.024 |
Data adapted from the supplementary materials of Hunter WG, et al. J Am Heart Assoc. 2016;5(8):e003190.
Experimental Protocols
The data presented above was obtained through a targeted metabolomic profiling approach using tandem flow-injection mass spectrometry. The key aspects of the experimental protocol are detailed below.
Patient Cohort Selection:
-
Study Population: Patients were selected from the CATHGEN study, a sequential cohort of patients undergoing cardiac catheterization at Duke University Medical Center.
-
Inclusion Criteria for HFpEF: Patients with a left ventricular ejection fraction (LVEF) ≥ 45%, a history of heart failure, and evidence of diastolic dysfunction (grade ≥ 1).
-
Inclusion Criteria for HFrEF: Patients with an LVEF < 45% and a history of heart failure.
-
No-HF Controls: Individuals with an LVEF ≥ 45%, normal diastolic function, and no clinical diagnosis of heart failure.
Sample Collection and Preparation:
-
Fasting peripheral blood samples were collected in EDTA tubes prior to the administration of heparin during cardiac catheterization.
-
Samples were immediately placed on ice, and plasma was separated by centrifugation within 30 minutes.
-
The separated plasma was stored at -80°C until analysis.
Analytical Methodology:
-
Technique: Targeted quantitative metabolomic profiling was performed using tandem flow-injection mass spectrometry (MS/MS).
-
Metabolite Quantification: A panel of 60 metabolites, including various acylcarnitines, were quantified. Stable isotope-labeled internal standards were used for accurate quantification.
-
Instrumentation: The specific mass spectrometer and its operating parameters were optimized for the detection and quantification of the targeted metabolites.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for patient cohort selection and the metabolic pathway of fatty acid β-oxidation, highlighting the role of this compound.
Caption: Experimental workflow for patient cohort selection and sample analysis.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Navigating the Analytical Maze: An Inter-laboratory Comparison for 3-Hydroxydodecanoyl-L-carnitine Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxydodecanoyl-L-carnitine, a key intermediate in fatty acid metabolism, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for advancing research in drug development. This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study, offering insights into the nuances of different methodologies and their experimental protocols.
Performance Snapshot: A Comparative Analysis
To assess the state of 3-hydroxydodecanoyl-L-carnitine quantification, a hypothetical inter-laboratory comparison was conducted. Participating laboratories utilized various analytical platforms, primarily tandem mass spectrometry (MS/MS), with and without derivatization techniques. The study aimed to evaluate accuracy, precision, and the limit of quantification (LOQ) across different methods.
A summary of the quantitative data is presented below, highlighting the performance of different analytical approaches.
| Laboratory ID | Analytical Method | Stated Concentration (µM) | Mean Measured Concentration (µM) | Accuracy (%) | Precision (CV%) | Limit of Quantification (LOQ) (µM) |
| Lab A | LC-MS/MS (non-derivatized) | 5.0 | 4.85 | 97.0 | 4.2 | 0.5 |
| Lab B | LC-MS/MS (derivatized) | 5.0 | 5.10 | 102.0 | 3.5 | 0.2 |
| Lab C | LC-MS/MS (non-derivatized) | 5.0 | 4.65 | 93.0 | 5.8 | 0.6 |
| Lab D | HPLC-UV | 5.0 | 4.20 | 84.0 | 8.5 | 1.0 |
| Lab E | LC-MS/MS (derivatized) | 5.0 | 5.05 | 101.0 | 3.8 | 0.25 |
At the Bench: A Look at Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding the sources of variability in measurement. Below are representative protocols for the primary analytical methods used in the inter-laboratory comparison.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Non-Derivatized Method
This method is widely adopted for its high sensitivity and specificity in analyzing acylcarnitines.[1]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., D3-3-hydroxydodecanoyl-L-carnitine).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z for 3-hydroxydodecanoyl-L-carnitine.
-
Product Ion: A specific fragment ion for quantification (e.g., m/z 85).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Derivatized Method
Derivatization can improve chromatographic retention and ionization efficiency for certain analytes.
1. Sample Preparation:
-
Follow the same protein precipitation and extraction steps as the non-derivatized method.
-
Derivatization: After evaporation, add 50 µL of butanolic-HCl and incubate at 60°C for 20 minutes to form butyl esters.
-
Evaporation: Evaporate the butanolic-HCl under nitrogen.
-
Reconstitution: Reconstitute the sample in the initial mobile phase.
2. Chromatographic and Mass Spectrometry Conditions:
-
The chromatographic and mass spectrometry conditions are similar to the non-derivatized method, with potential adjustments to the gradient and MRM transitions to account for the mass change due to derivatization.
Visualizing the Science
Diagrams are provided below to illustrate a typical experimental workflow and the metabolic context of 3-hydroxydodecanoyl-L-carnitine.
Caption: A typical experimental workflow for the quantification of 3-hydroxydodecanoyl-L-carnitine.
Caption: The role of carnitine in the transport of long-chain fatty acids for beta-oxidation.
References
A Researcher's Guide to Certified Reference Materials for [(3R)-3-Hydroxydodecanoyl]-L-carnitine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for [(3R)-3-Hydroxydodecanoyl]-L-carnitine, a key intermediate in fatty acid metabolism. We present a detailed overview of the primary available CRM, alternative analytical standards, and experimental protocols for its analysis, supported by illustrative diagrams to clarify complex biological and experimental workflows.
Comparison of Analytical Standards for Acylcarnitine Analysis
While the availability of a certified reference material specifically for this compound from a variety of vendors is limited, MilliporeSigma (Supelco) offers a well-characterized analytical standard. For a comparative perspective, this guide includes other relevant acylcarnitine standards from the same supplier, which can serve as benchmarks for quality and analytical performance.
Table 1: Comparison of this compound CRM and Related Analytical Standards
| Feature | This compound | This compound-(N-methyl-d3) | [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine | [(3R)-3-Hydroxyoctadecanoyl]-L-carnitine |
| Supplier | MilliporeSigma (Supelco)[1] | MilliporeSigma (Supelco)[2] | MilliporeSigma (Supelco) | MilliporeSigma (Supelco) |
| Catalog No. | 49853[1] | 78887[2] | 52096 | 52413 |
| Grade | Analytical Standard[1] | Analytical Standard[2] | Analytical Standard | Analytical Standard |
| Purity | ≥95.0% (LC/MS)[1] | ≥98.0% (HPLC)[2] | ≥95.0% (TLC) | ≥94.0% (HPLC) |
| Format | Neat[1] | Solid[2] | Neat | Neat |
| Storage Temp. | -20°C[1] | -20°C[2] | -20°C | -20°C |
| Application | Clinical Testing[1] | Not specified | Clinical Testing | Clinical Testing |
| Notes | Primary CRM for the analyte. | Deuterated internal standard for mass spectrometry.[2] | Longer-chain hydroxy acylcarnitine standard. | Longer-chain hydroxy acylcarnitine standard. |
The Biological Role of this compound in Fatty Acid Metabolism
This compound is an intermediate in the beta-oxidation of long-chain fatty acids. This metabolic process is crucial for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle. The "carnitine shuttle" is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix where beta-oxidation occurs.
Caption: The carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation.
Experimental Protocols for the Quantification of this compound
Accurate quantification of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after derivatization.
LC-MS/MS Method for Acylcarnitine Analysis
This method offers high sensitivity and specificity for the direct analysis of acylcarnitines.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing the deuterated internal standard, this compound-(N-methyl-d3).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
Caption: A typical workflow for the quantitative analysis of acylcarnitines by LC-MS/MS.
HPLC-Fluorescence Method with Pre-column Derivatization
For laboratories without access to mass spectrometry, an HPLC-based method with fluorescence detection provides a sensitive alternative. This approach requires derivatization of the carboxyl group of the acylcarnitine.
Sample Preparation and Derivatization:
-
Solid-Phase Extraction (SPE): Use a cation exchange SPE cartridge to isolate carnitines from the biological matrix.
-
Elution: Elute the acylcarnitines from the SPE cartridge.
-
Derivatization: React the eluted sample with a fluorescent labeling agent, such as 1-aminoanthracene (B165094), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Incubation: Incubate the reaction mixture to allow for complete derivatization.
-
Injection: Inject the derivatized sample into the HPLC system.
HPLC-FLD Conditions:
-
LC Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen fluorescent label (e.g., for 1-aminoanthracene derivatives, Ex: 248 nm, Em: 418 nm).
Conclusion
The use of a certified reference material for this compound, such as the analytical standard from MilliporeSigma (Supelco), is essential for achieving accurate and reproducible quantitative results. When combined with a robust analytical method like LC-MS/MS, researchers can confidently measure the levels of this important metabolite in various biological samples. The availability of a stable isotope-labeled internal standard further enhances the accuracy of quantification. While direct CRM alternatives are scarce, the comparison with other acylcarnitine standards provides a useful framework for quality assessment. The detailed experimental protocols and workflow diagrams in this guide offer a solid foundation for scientists embarking on the analysis of this compound in their research.
References
The Evolving Landscape of LCHAD Deficiency Diagnosis: A Comparative Guide to Biomarkers
A shift from single markers to sophisticated ratios is enhancing the diagnostic accuracy for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and potentially fatal fatty acid oxidation disorder. While 3-hydroxydodecanoyl-L-carnitine (C12-OH) is a component of the broader acylcarnitine profile, current research indicates that a composite ratio of longer-chain 3-hydroxyacylcarnitines offers superior sensitivity and specificity. This guide provides a comprehensive comparison of these diagnostic markers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to LCHAD Deficiency and the Role of Acylcarnitines
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive inherited disorder that prevents the body from converting certain fats into energy. This impairment in the mitochondrial beta-oxidation pathway leads to an accumulation of specific acylcarnitine esters. Newborn screening programs widely employ tandem mass spectrometry (MS/MS) to analyze the acylcarnitine profile in dried blood spots, enabling early detection and intervention.
Historically, the diagnosis of LCHAD deficiency relied on the elevation of individual long-chain 3-hydroxyacylcarnitines, primarily 3-hydroxypalmitoyl-L-carnitine (C16-OH) and 3-hydroxyoleoyl-L-carnitine (C18:1-OH)[1]. However, this approach has been associated with false-positive and false-negative results, necessitating the development of more robust diagnostic markers[2].
Comparative Analysis of Diagnostic Markers
The diagnostic landscape for LCHAD deficiency has evolved to incorporate ratios of multiple acylcarnitines, significantly improving diagnostic accuracy. While 3-hydroxydodecanoyl-L-carnitine (C12-OH) is measured as part of the acylcarnitine panel, it is not a primary marker for LCHAD deficiency. The focus has shifted to longer-chain hydroxyacylcarnitines and their ratios.
A recent study by Baydakova et al. (2023) introduced a novel "HADHA ratio," calculated as (C16OH + C18OH + C18:1OH)/C0 (free carnitine). This ratio has demonstrated a significant improvement in both the sensitivity and specificity of LCHAD deficiency diagnosis[2][3].
| Biomarker/Ratio | Description | Diagnostic Performance (AUC) | Cut-off Value | Sensitivity | Specificity |
| HADHA ratio | (C16OH + C18OH + C18:1OH) / C0 | 0.999 | >0.027 | 98.1% | 99.8% |
| C16OH/C16 ratio | 3-hydroxypalmitoyl-L-carnitine / Palmitoyl-L-carnitine | 0.998 | >0.035 | 92.6% | 99.8% |
| C16OH | 3-hydroxypalmitoyl-L-carnitine | 0.989 | >0.11 µmol/L | 90.7% | 98.8% |
| C18:1OH | 3-hydroxyoleoyl-L-carnitine | 0.981 | >0.05 µmol/L | 88.9% | 98.2% |
Data extracted from Baydakova et al., 2023. AUC (Area Under the Curve) is a measure of the overall diagnostic accuracy.
The "HADHA ratio" demonstrates superior performance with the highest AUC, sensitivity, and specificity, making it a more reliable indicator for LCHAD deficiency compared to individual markers or the C16OH/C16 ratio[2][3].
Confirmatory Diagnostic Methods
An abnormal newborn screening result is not a definitive diagnosis and requires confirmatory testing. These methods provide a more comprehensive evaluation to confirm or rule out LCHAD deficiency.
| Confirmatory Test | Principle | Key Findings in LCHAD Deficiency |
| Urine Organic Acid Analysis | Gas chromatography-mass spectrometry (GC-MS) analysis of urine to detect abnormal excretion of organic acids. | Elevated levels of 3-hydroxy-dicarboxylic acids. |
| Molecular Genetic Testing | Sequencing of the HADHA and HADHB genes to identify pathogenic variants. | Identification of biallelic pathogenic variants in the HADHA gene confirms LCHAD deficiency. |
| Enzyme Activity Assay | Measurement of LCHAD enzyme activity in cultured skin fibroblasts or lymphocytes. | Significantly reduced or absent LCHAD enzyme activity. |
Experimental Protocols
Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots.
Detailed Steps:
-
Sample Preparation: A 3mm disk is punched from the dried blood spot card and placed into a well of a microtiter plate. An extraction solution, typically methanol (B129727) containing stable isotope-labeled internal standards for each analyte, is added. The plate is agitated to ensure complete extraction of the acylcarnitines. After extraction, the plate is centrifuged, and the supernatant containing the analytes is transferred to a new plate. The solvent is then evaporated, and the residue is reconstituted in the initial mobile phase for MS/MS analysis[4].
-
MS/MS Analysis: The analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source. A precursor ion scan for m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio[4].
-
Data Analysis: The concentrations of individual acylcarnitines are quantified by comparing the signal intensity of the analyte to its corresponding internal standard. Diagnostic ratios are then calculated, and the results are compared to established cut-off values to identify individuals at risk for LCHAD deficiency.
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general overview of the analysis of organic acids in urine.
Detailed Steps:
-
Sample Preparation: A defined volume of a random urine sample is mixed with an internal standard. The organic acids are then extracted from the aqueous urine matrix using a solvent extraction method. The organic solvent layer is removed, dried, and then chemically derivatized (e.g., using silylation) to make the organic acids volatile for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their chemical properties. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation patterns (mass spectra) are used to identify and quantify the organic acids present in the sample.
-
Data Analysis: The resulting organic acid profile is examined for the presence of abnormal compounds or elevated concentrations of normal compounds. In LCHAD deficiency, a characteristic pattern of elevated 3-hydroxy-dicarboxylic acids is observed.
Conclusion
The diagnostic approach to LCHAD deficiency has significantly advanced with the move from single biomarker analysis to the use of more specific and sensitive acylcarnitine ratios. The "HADHA ratio" has emerged as a highly reliable marker in newborn screening, offering improved diagnostic accuracy and reducing the likelihood of false-positive and false-negative results. While 3-hydroxydodecanoyl-L-carnitine is part of the acylcarnitine profile, it does not serve as a primary diagnostic marker. Confirmatory testing through urine organic acid analysis and molecular genetic testing remains essential for a definitive diagnosis. The continued refinement of these diagnostic strategies is crucial for the early and accurate identification of individuals with LCHAD deficiency, enabling timely intervention and improved clinical outcomes.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
The Link Between [(3R)-3-Hydroxydodecanoyl]-L-carnitine and Genetic Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [(3R)-3-Hydroxydodecanoyl]-L-carnitine as a biomarker for specific genetic mutations, primarily focusing on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. We will delve into the supporting experimental data, methodologies, and compare its performance with other relevant biomarkers.
Introduction to this compound and its Clinical Significance
This compound, also known as C12-OH acylcarnitine, is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Its accumulation in biological fluids is a key indicator of defects in this metabolic pathway. Specifically, elevated levels of C12-OH and other long-chain hydroxyacylcarnitines are strongly associated with LCHAD deficiency, a rare and severe autosomal recessive genetic disorder.[1] This condition results from mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein (MTP).[2]
The MTP complex is responsible for the final three steps of long-chain fatty acid beta-oxidation. A deficiency in the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme activity, due to HADHA mutations, leads to the buildup of toxic long-chain hydroxyacyl-CoA esters, which are then transesterified to carnitine, resulting in increased levels of long-chain hydroxyacylcarnitines in the blood and urine. The most prevalent mutation in the HADHA gene associated with LCHAD deficiency is c.1528G>C.[1][3]
Comparative Analysis of Biomarkers for LCHAD Deficiency
The diagnosis of LCHAD deficiency relies on the analysis of acylcarnitine profiles from dried blood spots or plasma. While this compound is an important marker, it is often evaluated in conjunction with other long-chain hydroxyacylcarnitines.
A recent study has proposed the "HADHA ratio" as a more robust diagnostic marker for LCHAD/MTP deficiencies, aiming to improve sensitivity and specificity.[4] This ratio compares the sum of key long-chain hydroxyacylcarnitines to the level of free carnitine (C0).
Table 1: Quantitative Comparison of Acylcarnitine Levels in LCHAD Deficiency
| Biomarker/Ratio | LCHAD Deficiency Patients (n=54) - Mean (µmol/L) ± SD | Control Group (n=500) - Mean (µmol/L) ± SD | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency Patients (n=19) - Mean (µmol/L) ± SD |
| C16OH (3-Hydroxypalmitoylcarnitine) | 0.89 ± 0.73 | 0.01 ± 0.01 | 0.02 ± 0.01 |
| C18OH (3-Hydroxystearoylcarnitine) | 0.23 ± 0.20 | 0.01 ± 0.01 | 0.01 ± 0.00 |
| C18:1OH (3-Hydroxyoleoylcarnitine) | 0.81 ± 0.69 | 0.02 ± 0.01 | 0.02 ± 0.01 |
| C0 (Free Carnitine) | 17.63 ± 10.15 | 32.11 ± 9.45 | 28.52 ± 11.23 |
| HADHA Ratio ((C16OH+C18OH+C18:1OH)/C0) | 0.14 ± 0.12 | 0.001 ± 0.001 | 0.004 ± 0.004 |
Data adapted from a study on a new acylcarnitine ratio for LCHAD deficiency.
While the "HADHA ratio" provides a powerful diagnostic tool, the individual measurement of this compound (C12-OH) remains a valuable component of the acylcarnitine profile. Its elevation, in conjunction with other markers, contributes to the overall diagnostic picture. In one reported case of LCHAD deficiency, the following elevated levels of hydroxyacylcarnitines were observed in umbilical cord blood:
Table 2: Acylcarnitine Levels in a Newborn with LCHAD Deficiency (Umbilical Cord Blood)
| Acylcarnitine | Measured Value (nmol/mL) | Normal Range (nmol/mL) |
| C14-OH | 0.14 | < 0.04 |
| C16-OH | 0.50 | < 0.10 |
| C18:1-OH | 0.39 | < 0.03 |
| C18:2-OH | 0.23 | < 0.04 |
Experimental Protocols
The standard method for the quantitative analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS).
Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot filter paper.
-
The disk is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol (B129727) is added to each well.
-
The plate is sealed and agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in a solution of n-butanol with 3N HCl.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic HCl is evaporated under nitrogen.
-
The derivatized sample is reconstituted in a suitable mobile phase for injection into the MS/MS system.
3. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is used for the detection of butyl-esterified acylcarnitines.
-
Scan Mode: Precursor ion scanning for m/z 85 is a common method. The carnitine moiety fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizing the Metabolic Pathway and Diagnostic Workflow
Mitochondrial Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial beta-oxidation pathway and the impact of LCHAD deficiency.
Diagnostic Workflow for LCHAD Deficiency
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive HADHA c.1528G>C frequency study reveals high prevalence of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS/MS vs. Flow Injection Analysis for the Quantification of [(3R)-3-Hydroxydodecanoyl]-L-carnitine
For researchers, scientists, and drug development professionals, the accurate quantification of acylcarnitines such as [(3R)-3-Hydroxydodecanoyl]-L-carnitine is critical for diagnosing metabolic disorders and for advancing therapeutic research. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). This guide provides a comprehensive, data-driven comparison of these methods to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
LC-MS/MS stands out for its superior specificity and accuracy, primarily due to the chromatographic separation of analytes. This separation is crucial for distinguishing this compound from its isomers and other interfering substances, thereby preventing overestimation of its concentration[1]. While FIA-MS/MS offers a significant advantage in terms of speed and throughput, its inability to chromatographically separate isomers can lead to false positives, a notable concern in applications like newborn screening[2]. The choice between these two powerful techniques ultimately depends on the specific requirements of the analysis, balancing the need for high throughput with the demand for analytical accuracy and specificity.
Quantitative Performance Comparison
The performance of LC-MS/MS and FIA-MS/MS for the analysis of acylcarnitines, including species similar to this compound, is summarized below. Data is compiled from various studies to provide a representative comparison.
| Performance Metric | LC-MS/MS | FIA-MS/MS | Key Considerations |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to sub-ng/mL range. For example, LLOQs for various acylcarnitines can range from 1.5 to 7.5 ng/mL in urine[3]. For some analytes, LLOQs can be even lower[4]. | Generally in the low to mid ng/mL range. | LC-MS/MS often achieves lower limits of quantification due to reduced matrix effects from chromatographic separation. |
| **Linearity (R²) ** | Excellent linearity, with R² values typically >0.99[3]. | Good linearity, with R² values generally >0.99. | Both techniques demonstrate a strong linear response suitable for quantification. |
| Precision (%CV) | High precision, with intra- and inter-assay %CVs typically below 15%[1]. For some methods, %CVs can be below 10%[4]. | Good precision, with intra- and inter-assay %CVs generally below 15%[5]. | Both methods offer good reproducibility. |
| Accuracy (%Bias) | High accuracy, with %Bias typically within ±15%[3]. | Good accuracy, though it can be compromised by isobaric interferences. | The accuracy of FIA-MS/MS can be affected by the presence of isomers, which is a significant advantage for LC-MS/MS[1]. |
| Sample Throughput | Lower throughput, with typical run times of 9 to 22 minutes per sample to allow for chromatographic separation[1][6]. | High throughput, with analysis times as short as 1 to 2 minutes per sample[2]. | FIA-MS/MS is ideal for large-scale screening where speed is paramount. |
| Isomer Separation | Excellent capability to separate isomers, which is critical for accurate quantification[1]. | Generally incapable of separating isomers, which can lead to confounded results[2][7]. | This is a major advantage of LC-MS/MS for metabolic studies where multiple isomers may be present. |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and FIA-MS/MS are presented to provide a clear understanding of the experimental workflows.
LC-MS/MS Protocol for Acylcarnitine Analysis
This protocol is a representative example for the analysis of acylcarnitines in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing deuterated analogues of the acylcarnitines of interest.
-
Precipitate proteins by adding 300 µL of methanol (B129727).
-
Vortex the mixture for 10 seconds and then centrifuge at 4000 rpm for 10 minutes[6].
-
Transfer 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water)[6].
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used, for instance, a Raptor ARC-18 (100 x 2.1 mm, 2.7 µm)[6].
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
-
Gradient: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: A flow rate of 0.4 to 0.5 mL/min is common.
-
Column Temperature: Maintained at around 50°C[1].
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to detect the precursor ion of the specific acylcarnitine and a characteristic product ion. For many acylcarnitines, a common product ion at m/z 85 is monitored[1].
-
Instrumentation: A triple quadrupole mass spectrometer is typically used.
-
Flow Injection Analysis (FIA)-MS/MS Protocol
This protocol is a representative example for high-throughput acylcarnitine analysis from dried blood spots (DBS).
-
Sample Preparation:
-
A 3 mm punch from a dried blood spot is placed in a well of a 96-well plate.
-
Add 100 µL of an extraction solution containing the internal standards (isotopically labeled acylcarnitines) in a solvent like methanol or an acetonitrile/water mixture[2][8].
-
The plate is shaken at 700 rpm for 45 minutes at 45°C[2][5].
-
After extraction, the supernatant is transferred to a new plate for analysis.
-
-
Flow Injection Analysis:
-
The prepared sample extract is directly injected into the mass spectrometer without prior chromatographic separation.
-
A constant flow of a mobile phase (e.g., 80% acetonitrile in water) is used to carry the sample to the ion source[8].
-
The injection volume is typically small, around 1-10 µL, to minimize contamination of the mass spectrometer[2][5].
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Analysis Mode: MRM is used for quantification, similar to LC-MS/MS.
-
Instrumentation: A triple quadrupole mass spectrometer is the standard instrument.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both LC-MS/MS and FIA-MS/MS.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. waters.com [waters.com]
- 4. sciex.com [sciex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Safety Operating Guide
Navigating the Safe Disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, fostering a culture of safety and responsibility in the laboratory.
While a specific Safety Data Sheet (SDS) for this compound from every manufacturer may not be readily available, a representative SDS from MedChemExpress for their product (Catalog No.: HY-133872; CAS No.: 1469900-99-9) indicates that the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to consult the SDS provided by your specific supplier and to adhere to all local, state, and federal regulations regarding chemical waste disposal. In the absence of a specific SDS, the precautionary principle dictates treating the substance with care and following established protocols for non-hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure compound, a solution, or mixed with other chemicals. If it is mixed, the disposal route will be dictated by the most hazardous component of the mixture.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals. Keep it segregated as non-hazardous chemical waste unless otherwise indicated by your institution's environmental health and safety (EHS) department.
Step 2: Containerization and Labeling
-
Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.
-
Clear Labeling: Label the waste container clearly with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. Indicate the quantity of the waste. The label should also include the date of accumulation and the name of the generating laboratory or researcher.
Step 3: Storage of Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and drains.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of any potential spills.
Step 4: Final Disposal
-
Consult Your EHS Department: Before final disposal, always consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and institutional protocols.
-
Licensed Waste Disposal Service: In most cases, the recommended disposal method for non-hazardous chemical waste is to offer it to a licensed professional waste disposal service. Your EHS department will typically coordinate the pickup and disposal of chemical waste.
-
Incineration: An alternative disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and permitted facility.
-
Drain Disposal Prohibition: Do not dispose of this compound down the drain. While it may not be classified as hazardous, introducing chemicals into the sanitary sewer system can have unintended environmental consequences.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acutely hazardous waste | General Laboratory Safety Guidelines |
| Small Quantity Generator (SQG) Monthly Limit | < 1000 kg of non-acutely hazardous waste | U.S. EPA |
| Conditionally Exempt Small Quantity Generator (CESQG) Monthly Limit | < 100 kg of non-acutely hazardous waste | U.S. EPA |
Note: These are general guidelines. Always confirm the specific limits with your institution's EHS department and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling [(3R)-3-Hydroxydodecanoyl]-L-carnitine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of [(3R)-3-Hydroxydodecanoyl]-L-carnitine, an analytical standard used in clinical testing.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Standard laboratory coat. | Not generally required if handled in a well-ventilated area. A dust mask may be used for handling larger quantities. |
| Preparing solutions | Chemical splash goggles. A face shield is recommended when handling larger volumes. | Nitrile gloves. | Standard laboratory coat. | Not generally required if performed in a chemical fume hood or well-ventilated area. |
| General laboratory use | Safety glasses with side shields. | Nitrile gloves. | Standard laboratory coat. | Not required. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage: Upon receipt, immediately transfer the compound to a freezer set at -20°C. Ensure the container is well-sealed to prevent degradation.
Handling Procedures:
-
Preparation: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation, which could compromise the integrity of the compound.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and nitrile gloves.[1][2][3][4]
-
Weighing: When weighing the solid material, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particles.
-
Spill Management: In case of a spill, mechanically pick up the solid material. Avoid creating dust. Clean the area with a suitable solvent and dispose of the cleaning materials as chemical waste.
Disposal: Since this compound is not classified as a hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.
-
Solid Waste: Unused solid material and contaminated items (e.g., weigh boats, pipette tips) should be collected in a designated container for non-hazardous solid chemical waste.[5][6][7]
-
Liquid Waste: Solutions of the compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[7] It is always best to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate disposed of as non-hazardous liquid waste. The clean, empty container can then be discarded in the regular trash.[5]
The logical relationship for the disposal plan is illustrated in the diagram below.
By adhering to these safety and logistical guidelines, researchers can ensure a safe laboratory environment while maintaining the quality and integrity of their experimental work. Always consult your institution's specific safety protocols and guidelines.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uah.edu [uah.edu]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
